1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63973. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQBRUNBFJJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923379 | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-35-9 | |
| Record name | 1204-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a valuable compound in medicinal chemistry and materials science. The document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation. Included are visual diagrams of the synthesis pathway and experimental workflow to facilitate a clear understanding of the process. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as N-(3-chlorophenyl)maleimide, belongs to the N-substituted maleimide class of compounds. These molecules are characterized by a reactive maleimide ring system, which makes them highly versatile building blocks in organic synthesis. Their utility stems from their ability to participate in various reactions, including Diels-Alder cycloadditions and Michael additions with nucleophiles such as thiols. This reactivity profile has led to their extensive use as crosslinking agents in polymer chemistry and as key intermediates in the synthesis of biologically active molecules. The presence of the chlorophenyl moiety can significantly influence the compound's electronic properties and biological activity, making it a target of interest in drug discovery programs.
Primary Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process.[1] This pathway involves the initial formation of an intermediate, N-(3-chlorophenyl)maleamic acid, through the reaction of 3-chloroaniline with maleic anhydride. The subsequent step is the dehydrative cyclization of the maleamic acid intermediate to yield the final N-substituted maleimide product.[1]
The overall reaction can be summarized as follows:
Step 1: Formation of N-(3-chlorophenyl)maleamic acid
In this step, the nucleophilic amino group of 3-chloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. This reaction is typically carried out at or below room temperature in a suitable solvent.
Step 2: Cyclization to this compound
The N-(3-chlorophenyl)maleamic acid intermediate is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate.[1]
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid
Materials:
-
3-chloroaniline
-
Maleic anhydride
-
Toluene (or a similar aprotic solvent like diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in toluene.
-
To this stirring solution, add a solution of 3-chloroaniline (1.0 equivalent) in toluene dropwise at room temperature.
-
Upon addition, a precipitate of N-(3-chlorophenyl)maleamic acid will form.
-
Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
-
The resulting white to off-white solid can be dried under vacuum and is typically of sufficient purity for the next step. A detailed procedure for a similar compound suggests that the yield for this step is generally high, often in the range of 97-98%.
Step 2: Synthesis of this compound
Materials:
-
N-(3-chlorophenyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Place the dried N-(3-chlorophenyl)maleamic acid (1.0 equivalent) in a round-bottom flask.
-
Add acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).
-
Heat the mixture with stirring in a water bath at 85-95°C for approximately 1 hour.[1] The solid should dissolve as the reaction progresses.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product fully and to hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield the final product as a crystalline solid.
References
N-(3-chlorophenyl)maleimide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of N-(3-chlorophenyl)maleimide. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.
Core Physicochemical Properties
N-(3-chlorophenyl)maleimide is a derivative of maleimide featuring a 3-chlorophenyl substituent on the nitrogen atom. Its chemical structure combines the reactive maleimide ring with the physicochemical characteristics imparted by the chlorinated aromatic moiety.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of N-(3-chlorophenyl)maleimide and its isomers for comparative analysis.
| Property | N-(3-chlorophenyl)maleimide | N-(2-chlorophenyl)maleimide | N-(4-chlorophenyl)maleimide |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.62 g/mol [1] | 207.61 g/mol | 207.61 g/mol |
| Melting Point | Not explicitly found; 108 - 109 °C (for 2-chloro isomer)[2] | 108 - 109 °C[2] | 109-110 °C, 115-120 °C[3] |
| Boiling Point | No data available; likely decomposes | Not applicable[2] | 350.6°C at 760 mmHg (predicted, likely decomposes)[3] |
| Appearance | Yellow solid (for 2- and 4-chloro isomers)[2] | Yellow solid[2] | Yellow solid |
| Solubility | Soluble in Chloroform-d, DMSO-d6. Recrystallized from ethanol, cyclohexane.[1][2] | No explicit data | Recrystallized from ethanol.[4] |
| Spectroscopic Data | N-(3-chlorophenyl)maleimide |
| ¹H NMR (CDCl₃) | Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl₃: δ (ppm): 7.43 (m, 2H, Ar-H), 7.32 (m, 2H, Ar-H), 6.85 (s, 2H, HC=). |
| ¹³C NMR (CDCl₃) | Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl₃: δ (ppm): 169.1, 134.3, 133.7, 129.9, 129.3, 127.1. |
| Mass Spectrometry (GC-MS) | m/z (rel. int.): 207 (M+, 100) for the 4-chloro isomer. |
Experimental Protocols
Synthesis of N-(substituted-phenyl)maleimides
The synthesis of N-aryl maleimides, including chlorophenyl derivatives, is typically a two-step process.[4] The general procedure involves the reaction of maleic anhydride with a substituted aniline to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final maleimide.
Step 1: Formation of N-(3-chlorophenyl)maleamic acid
-
Dissolve maleic anhydride in a suitable solvent such as acetic acid or ether in a round-bottom flask equipped with a stirrer.[4][5]
-
Slowly add an equimolar amount of 3-chloroaniline to the solution while stirring.
-
The reaction is typically carried out at room temperature.
-
The resulting N-(3-chlorophenyl)maleamic acid often precipitates from the solution.
-
Isolate the precipitate by vacuum filtration and wash with a small amount of cold solvent.
Step 2: Cyclodehydration to N-(3-chlorophenyl)maleimide
-
Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[4]
-
Heat the mixture, for example, in a water bath at 85–95 °C, with stirring for approximately one hour.[4]
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the N-(3-chlorophenyl)maleimide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized N-(3-chlorophenyl)maleimide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded using a spectrometer, typically in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO), to elucidate the chemical structure.[1]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring.
-
Melting Point Determination : The melting point is measured to assess the purity of the synthesized compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of N-(3-chlorophenyl)maleimide.
Caption: Two-step synthesis of N-(3-chlorophenyl)maleimide.
Proposed Mechanism of Action: Thiol-Michael Addition
The biological activity of maleimides is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules. A primary target is the thiol group of cysteine residues in proteins.[6][7]
Caption: Michael addition of a protein thiol to the maleimide ring.
Potential Downstream Signaling Pathway: Apoptosis Induction
Based on studies with related maleimide compounds like N-(1-pyrenyl) maleimide, a potential mechanism for inducing apoptosis involves the oligomerization of pro-apoptotic proteins such as Bak, leading to mitochondrial dysfunction.[8]
Caption: Proposed apoptosis induction pathway for a maleimide compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. echemi.com [echemi.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Maleimide - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. N-(1-pyrenyl) maleimide induces bak oligomerization and mitochondrial dysfunction in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to N-(3-Chlorophenyl)maleimide (CAS 1204-35-9)
This technical guide provides a comprehensive overview of N-(3-chlorophenyl)maleimide, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic characterization, synthesis protocols, and biological activities, with a focus on its mechanism of action and potential therapeutic applications.
N-(3-chlorophenyl)maleimide is a derivative of maleimide with a chlorophenyl substituent. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1204-35-9 | |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.62 g/mol | [1] |
| Appearance | Yellow solid | |
| Melting Point | 115-120 °C | [3] |
| LogP (calculated) | 1.721 | [4] |
| Water Solubility (log) | -2.66 (mol/L) | [4] |
Spectroscopic Characterization
The structural elucidation of N-(3-chlorophenyl)maleimide is supported by various spectroscopic techniques. The key spectral data are presented below.
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |
| 7.43 | m | Aromatic-H | CDCl₃ |
| 7.32 | m | Aromatic-H | CDCl₃ |
| 6.85 | s | Olefinic-H of maleimide | CDCl₃ |
Reference:[5]
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Solvent |
| 169.1 | Carbonyl (C=O) | CDCl₃ |
| 134.3 | Olefinic (C=C) of maleimide | CDCl₃ |
| 133.7 | Aromatic C-Cl | CDCl₃ |
| 129.9, 129.3, 127.1 | Aromatic C-H | CDCl₃ |
Reference:[5]
Table 2.3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1710 | C=O stretching (imide) |
| ~1590, ~1480 | C=C stretching (aromatic) |
| ~1390 | C-N stretching |
| ~800 | C-H bending (aromatic) |
| ~700 | C-Cl stretching |
Table 2.4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 207 | [M]⁺ |
| 163 | [M-CO]⁺ |
| 151 | |
| 137 | |
| 90 | |
| 54 |
Reference:[5]
Experimental Protocols
Synthesis of N-(3-chlorophenyl)maleimide
A common method for the synthesis of N-substituted maleimides involves a two-step process: the formation of a maleanilic acid intermediate followed by cyclization.[6]
Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid
-
Dissolve 3-chloroaniline in a suitable solvent such as diethyl ether.
-
Slowly add an equimolar amount of maleic anhydride to the solution while stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
The N-(3-chlorophenyl)maleanilic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
Step 2: Cyclization to N-(3-chlorophenyl)maleimide
-
Suspend the dried N-(3-chlorophenyl)maleanilic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture at 60-70°C for approximately 1 hour.[6]
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.
-
Collect the crude N-(3-chlorophenyl)maleimide by vacuum filtration and wash thoroughly with water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
In Vitro Cytotoxicity Assay
The cytotoxic effects of N-(3-chlorophenyl)maleimide can be evaluated using a standard MTT assay on a relevant cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., glioblastoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(3-chlorophenyl)maleimide in DMSO. Dilute the stock solution with cell culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the test compound and incubate for 24-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Biological Activity and Mechanism of Action
N-substituted maleimides, including N-(3-chlorophenyl)maleimide, exhibit a range of biological activities, primarily attributed to the reactivity of the maleimide moiety.
The primary mechanism of action for the biological effects of maleimides is their ability to act as Michael acceptors. The electrophilic double bond of the maleimide ring readily reacts with nucleophilic thiol groups of cysteine residues in proteins.[7] This covalent modification can lead to enzyme inhibition and disruption of protein function.
Inhibition of Cellular Respiration
Recent studies have shown that N-phenylmaleimide derivatives can inhibit the malate-aspartate shuttle (MAS) by targeting the mitochondrial carrier SLC25A11.[8][9] The MAS is crucial for the transport of cytosolic NADH reducing equivalents into the mitochondria for oxidative phosphorylation and ATP production. Inhibition of this shuttle leads to a bioenergetic crisis in cancer cells that are highly dependent on mitochondrial respiration.[8][9]
Topoisomerase II Inhibition
Maleimide and its derivatives have been identified as catalytic inhibitors of human topoisomerase IIα.[10] This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II can lead to DNA damage and apoptosis. The inhibitory action is dependent on the unsaturated bond in the maleimide ring, suggesting a covalent modification of cysteine residues within the enzyme.[10]
Antimicrobial and Antifungal Activity
N-substituted maleimides have demonstrated notable antimicrobial and antifungal activities.[7] This is likely due to the non-specific alkylation of thiol-containing enzymes in microorganisms, leading to the disruption of essential metabolic pathways and cell death.
Applications in Drug Development
The biological activities of N-(3-chlorophenyl)maleimide and related compounds make them interesting candidates for drug development, particularly in oncology.
-
Anticancer Agents: By targeting cellular bioenergetics through the inhibition of the malate-aspartate shuttle, these compounds could be effective against tumors that are reliant on oxidative phosphorylation, such as glioblastoma.[8][9] Their ability to inhibit topoisomerase II also presents a classic anticancer mechanism.
-
Bioconjugation: The reactive maleimide group is widely used in bioconjugation chemistry to link drugs, probes, or other molecules to proteins and antibodies, often through cysteine residues. This makes N-(3-chlorophenyl)maleimide a potential building block for the synthesis of more complex targeted therapies.
Safety and Handling
N-(3-chlorophenyl)maleimide is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(3-chlorophenyl)maleimide is a versatile compound with significant potential in chemical synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its interesting biological activities, particularly as an inhibitor of key cellular pathways, make it a valuable tool for researchers. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. spectrabase.com [spectrabase.com]
- 2. N-(3-chlorophenyl)-maleimide [myskinrecipes.com]
- 3. N-(4-Chlorophenyl)maleimide 97 1631-29-4 [sigmaaldrich.com]
- 4. Maleimide, n-p-iodophenyl- (CAS 65833-01-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Drug Discovery Professionals
Abstract
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-chlorophenyl)maleimide, belongs to the N-aryl maleimide class of compounds, which has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its close analogues, with a focus on its potential as an anticancer and antimicrobial agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development in this area. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide collates data from closely related analogues to provide a strong rationale for its investigation.
Introduction
The maleimide scaffold is a prominent pharmacophore in numerous biologically active molecules. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like thiol groups on cysteine residues of proteins, is central to its mechanism of action. N-aryl substitution on the maleimide core allows for the modulation of its physicochemical properties and biological target specificity. The presence of a 3-chloro substitution on the phenyl ring is of particular interest, as halogenated phenyl rings are common in many therapeutic agents, influencing factors such as metabolic stability and binding affinity. This guide will explore the cytotoxic and antimicrobial potential of this compound and its congeners.
Anticancer Activity
Quantitative Anticancer Data for Analogous Compounds
The following table summarizes the cytotoxic activity of various N-aryl maleimide derivatives against several human cancer cell lines. This data provides a comparative baseline for the expected potency of this compound.
| Compound/Analogue | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | Cell Growth | 7.1 ± 0.6 | [1] |
| Racemic form of the above compound | HCT116 (Colon) | Cell Growth | 15.2 ± 1.1 | [1] |
| (R)-enantiomer of the above compound | HCT116 (Colon) | Cell Growth | 28.3 ± 1.2 | [1] |
| 3,4-diarylthiolated maleimide (4c) | H520 (Lung) | Cell Viability | 10.1 | [2] |
| H1299 (Lung) | Cell Viability | 10.5 | [2] | |
| 3,4-diarylthiolated maleimide (4a) | H520 (Lung) | Cell Viability | 10.4 | [2] |
| H1299 (Lung) | Cell Viability | 9.98 | [2] | |
| 3,4-diarylthiolated maleimide (4h) | H520 (Lung) | Cell Viability | 10.2 | [2] |
| H1299 (Lung) | Cell Viability | 11.1 | [2] |
Proposed Mechanism of Anticancer Action: Inhibition of Receptor Tyrosine Kinases
A plausible mechanism for the anticancer activity of N-aryl maleimides involves the inhibition of key receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, proliferation, and angiogenesis. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are implicated as potential targets. The maleimide moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the ATP-binding pockets of these kinases, leading to their irreversible inhibition. While direct evidence for this compound is pending, a 3-chlorophenyl derivative of a 6,7-dimethoxyquinazoline scaffold has shown potent VEGFR-2 inhibitory properties with an IC50 value of 75 nM.[1]
Antimicrobial Activity
N-aryl maleimides have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The lipophilicity imparted by the aryl substituent can facilitate passage through microbial cell membranes.
Quantitative Antimicrobial Data for Analogous Compounds
| Compound/Analogue | Microorganism | Assay Type | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| N-(4-fluorophenyl) maleimide | Escherichia coli | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] |
| Bacillus subtilis | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] | |
| Saccharomyces cerevisiae | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] | |
| N-(4-chlorophenyl) maleimide | Escherichia coli | Disc Diffusion | Positive inhibition | [3] |
| Bacillus subtilis | Disc Diffusion | Positive inhibition | [3] | |
| Saccharomyces cerevisiae | Disc Diffusion | Positive inhibition | [3] | |
| N-(4-bromophenyl) maleimide | Escherichia coli | Disc Diffusion | Positive inhibition | [3] |
| Bacillus subtilis | Disc Diffusion | Positive inhibition | [3] | |
| Saccharomyces cerevisiae | Disc Diffusion | Positive inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-aryl maleimides and for conducting key biological assays.
Synthesis of this compound
This two-step protocol is adapted from the synthesis of N-(p-chlorophenyl)-maleimide and can be applied to the synthesis of the 3-chloro isomer.[4]
Step 1: Formation of N-(3-chlorophenyl)-maleamic acid
-
In a 100 mL round-bottom flask, dissolve 3-chloroaniline (1.0 equivalent) in glacial acetic acid.
-
Gently heat the mixture with magnetic stirring until the solid is completely dissolved.
-
Slowly add maleic anhydride (1.0 equivalent) while stirring. Continue stirring until a precipitate forms.
-
Isolate the resulting solid by vacuum filtration and wash with a small amount of cold acetic acid.
-
The product can be purified by recrystallization from ethanol.
Step 2: Cyclization to N-(3-chlorophenyl)maleimide
-
In a 100 mL round-bottom flask, combine the N-(3-chlorophenyl)-maleamic acid from Step 1, acetic anhydride (approx. 5-6 mL per 3g of amic acid), and a catalytic amount of anhydrous sodium acetate (approx. 0.15 g per 3g of amic acid).
-
Attach a reflux condenser and heat the mixture in a water bath at 85-95 °C for 1 hour with magnetic stirring.
-
Allow the flask to cool to room temperature, then place it in an ice bath, shaking occasionally until a precipitate forms.
-
Collect the product by vacuum filtration and recrystallize from ethanol. Activated carbon can be used to decolorize the solution if necessary.
-
Dry the solid product and determine the yield and purity.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method is used to determine the susceptibility of a bacterial strain to an antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the surface of the agar. A control disc impregnated with the solvent (e.g., DMSO) should also be used.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. The available data on analogous compounds strongly suggest its potential as both an anticancer and antimicrobial agent, likely acting through the inhibition of key cellular enzymes such as receptor tyrosine kinases. Further research is warranted to elucidate the specific biological targets and to quantify the in vitro and in vivo efficacy of this compound. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on determining the precise IC50 and MIC values of this compound against a broad panel of cancer cell lines and microbial strains, as well as exploring its mechanism of action in greater detail through enzymatic assays and in vivo models.
References
An In-depth Technical Guide to 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-chlorophenyl)maleimide, is a chemical compound belonging to the class of N-substituted maleimides. This family of compounds is characterized by a pyrrole-2,5-dione ring system where the nitrogen atom is substituted with an aryl group, in this case, a 3-chlorophenyl moiety. The maleimide scaffold is a known reactive pharmacophore, primarily due to the electrophilic nature of its carbon-carbon double bond, making it susceptible to Michael addition reactions with nucleophiles such as thiols. This reactivity is the basis for its utility in various biological and chemical applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.
Synthesis and Chemical Characterization
The synthesis of this compound is typically achieved through a two-step process starting from 3-chloroaniline and maleic anhydride. The initial reaction involves the acylation of the amine with the anhydride to form the intermediate N-(3-chlorophenyl)maleamic acid. Subsequent dehydration and cyclization of the maleamic acid derivative, often facilitated by a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, yields the final N-substituted maleimide product.
A general synthetic protocol involves reacting maleic anhydride with 3-chloroaniline in a suitable solvent like acetic acid. The resulting intermediate, N-(3-chlorophenyl)maleamic acid, is then cyclized by heating in the presence of acetic anhydride and a catalytic amount of sodium acetate to yield this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1204-35-9 | N/A |
| Molecular Formula | C₁₀H₆ClNO₂ | N/A |
| Molecular Weight | 207.61 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Not Reported | N/A |
Detailed spectroscopic data for the characterization of this compound and its derivatives have been reported in the literature. For instance, the ¹H NMR spectrum of a related compound, 1-(3-chlorophenyl)-3-(4-phenyl-1-piperazinyl)-1H-pyrrole-2,5-dione, has been documented, providing a reference for the chemical shifts and coupling constants expected for this class of molecules[1]. The synthesis and spectral characterization of various pyrrole-2,3-dione derivatives have also been described, offering insights into the analytical techniques used for these heterocyclic compounds[2].
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related N-substituted maleimides.
Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid
-
Dissolve 3-chloroaniline in a suitable solvent (e.g., glacial acetic acid or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of maleic anhydride to the solution at room temperature.
-
Stir the reaction mixture for a specified period (e.g., 1-2 hours) until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the resulting N-(3-chlorophenyl)maleamic acid.
Step 2: Cyclization to this compound
-
Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring (e.g., at 80-100 °C) for a designated time (e.g., 1-3 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Biological Activities
The biological activities of N-substituted maleimides, including this compound, are an area of active research. These compounds have been investigated for a range of therapeutic applications, primarily stemming from their reactivity with biological nucleophiles.
Anticancer Activity
Antimicrobial Activity
N-substituted maleimides have also been explored for their antimicrobial properties. The interaction of N-arylmaleimides with 1,2,4-triazole-3(5)-thiol has been studied, and the resulting products have shown activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as Candida albicans[6]. The antibacterial activity of various pyrrole derivatives has been investigated, with some compounds showing significant minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria[7][8]. For instance, certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated potent inhibitory effects against multidrug-resistant S. aureus with MIC values as low as 15 µg/mL[9].
Table 2: Antimicrobial Activity of Related Pyrrole and Maleimide Derivatives
| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| 1-(Aryl)-3-(2H-[4][10][11]triazol-3-ylsulfanyl)-pyrrolidine-2,5-diones | MRSA, MRSE, C. albicans | High activity (specific values not provided) | [6] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multidrug-resistant S. aureus | MIC: 15 ± 0.172 mg L⁻¹ | [9] |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Moderate to excellent inhibition | [8] |
| 1,2,4-triazolo[1,5-a]pyrimidines | Standard and MDR bacteria | MIC: 0.25–2.0 μg mL⁻¹ | [12] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for maleimides is their ability to act as Michael acceptors. The electron-deficient double bond in the maleimide ring readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function or the disruption of protein structure, ultimately triggering various cellular responses.
While specific signaling pathways directly modulated by this compound have not been elucidated in the available literature, the known effects of related compounds suggest potential targets. For example, some pyrrole derivatives have been identified as potent inhibitors of H+,K+-ATPase[13]. Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors, suggesting that they may interfere with growth factor receptor signaling pathways such as those involving EGFR and VEGFR2[14]. The induction of cytotoxicity in leukemia cells by maleimide derivatives has been linked to increased ROS generation and subsequent mitochondrial damage, indicating an impact on cellular redox signaling and apoptosis/necrosis pathways[3].
Below is a generalized workflow for assessing the biological activity of a novel compound like this compound.
The following diagram illustrates the general Michael addition reaction, which is central to the reactivity of maleimides.
Conclusion
This compound is a member of the N-substituted maleimide class of compounds with potential applications in medicinal chemistry and drug development. Its synthesis is straightforward, and its reactivity is dominated by the electrophilic nature of the maleimide ring. While the broader class of maleimides has shown promising anticancer and antimicrobial activities, detailed biological data and mechanistic studies specifically for this compound are limited in the currently available literature. Further research is warranted to fully characterize its biological profile, including quantitative measures of its activity against various cell lines and microbial strains, and to elucidate the specific signaling pathways it may modulate. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of N-(3-chlorophenyl)maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-(3-chlorophenyl)maleimide, a compound of interest in various fields of chemical and pharmaceutical research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for N-(3-chlorophenyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for N-(3-chlorophenyl)maleimide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 - 7.30 | m | Ar-H | |
| 7.20 | s | Ar-H | |
| 6.86 | s | -CH=CH- |
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data for N-(3-chlorophenyl)maleimide
| Chemical Shift (δ) ppm | Assignment |
| 169.2 | C=O |
| 135.0 | Ar-C |
| 134.4 | -CH=CH- |
| 132.6 | Ar-C |
| 130.3 | Ar-CH |
| 129.1 | Ar-CH |
| 126.5 | Ar-CH |
| 124.5 | Ar-CH |
Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 125 MHz
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data for N-(3-chlorophenyl)maleimide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic and vinyl) |
| ~1710 | Strong | C=O stretch (imide) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1380 | Strong | C-N stretch |
| ~880 | Strong | C-H bend (out-of-plane) |
| ~780 | Strong | C-Cl stretch |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N-(3-chlorophenyl)maleimide
| m/z | Relative Intensity (%) | Assignment |
| 207/209 | 100/33 | [M]⁺ (Molecular ion) |
| 179/181 | [M-CO]⁺ | |
| 151/153 | [M-2CO]⁺ | |
| 111 | [C₆H₄Cl]⁺ | |
| 75 | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of N-(3-chlorophenyl)maleimide (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[1] The sample was placed in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum and enhance the signal of the carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of N-(3-chlorophenyl)maleimide (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were obtained using a mass spectrometer equipped with an electron ionization (EI) source.[2][3] A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[2][3]
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like N-(3-chlorophenyl)maleimide.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Given the limited publicly available data specific to this molecule, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to provide a robust framework for its handling, characterization, and application in research and drug development.
Introduction to this compound
This compound, also known as N-(3-chlorophenyl)maleimide, is a reactive organic compound with potential applications in bioconjugation, polymer science, and as a scaffold in medicinal chemistry. Its core structure, an N-substituted maleimide, is known for its reactivity towards thiols, making it a valuable tool for covalently modifying proteins, peptides, and other biomolecules. The presence of the 3-chlorophenyl substituent is expected to influence its electronic properties, reactivity, solubility, and metabolic stability, making a thorough understanding of these characteristics crucial for its effective use.
Chemical Structure:
Key Identifiers:
| Property | Value |
| CAS Number | 5449-57-0 |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | This compound |
Solubility Profile
General Solubility Characteristics:
N-aryl maleimides are generally characterized by low aqueous solubility due to their hydrophobic aromatic ring and the relatively nonpolar maleimide core. The presence of a chlorine atom on the phenyl ring is expected to further increase its lipophilicity. Conversely, they typically exhibit good solubility in common organic solvents.
Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Low | The hydrophobic nature of the chlorophenyl group and the maleimide ring limits interaction with water molecules. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate the polar carbonyl groups of the maleimide ring. |
| Chlorinated Solvents (e.g., DCM, Chloroform) | High | "Like dissolves like" principle; the chlorophenyl group enhances solubility in these solvents. |
| Ethers (e.g., THF, Diethyl Ether) | Moderate to High | Good general solvents for many organic compounds. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | The ability to hydrogen bond with the carbonyl groups can aid solubility, but the hydrophobic core may limit it. |
Experimental Protocol for Solubility Determination
A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Preparation for HPLC: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
HPLC Analysis: Dilute the filtered supernatant with an appropriate mobile phase and inject it into the HPLC system.
-
Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound.
Below is a Graphviz diagram illustrating the workflow for this experimental protocol.
Stability Profile
The stability of this compound is a critical consideration, particularly its reactivity towards nucleophiles and its shelf-life under various storage conditions. The maleimide functional group is an electrophile and is susceptible to reaction with nucleophiles, most notably thiols. Furthermore, the maleimide ring itself can undergo hydrolysis.
Hydrolytic Stability
The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly under basic conditions. The resulting maleamic acid is unreactive towards thiols. The electron-withdrawing nature of the 3-chlorophenyl group may influence the rate of hydrolysis.
Stability in the Presence of Thiols and the "Maleimide-Thiol" Adduct
The reaction of maleimides with thiols (e.g., cysteine residues in proteins, glutathione) is a cornerstone of their application in bioconjugation. This reaction proceeds via a Michael addition to form a stable thiosuccinimide linkage.
However, a key consideration for N-aryl maleimides is the stability of this thiosuccinimide adduct. While the initial adduct formation is rapid, the thiosuccinimide ring itself can undergo two competing reactions:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the release of the conjugated molecule. This is often undesirable in drug delivery applications as it can lead to premature drug release.
-
Hydrolysis of the Thiosuccinimide Ring: This reaction opens the succinimide ring to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, effectively "locking" the conjugate.
Studies on N-aryl maleimides have shown that the aryl substituent accelerates the rate of this stabilizing hydrolysis compared to N-alkyl maleimides.[1][2] This is a significant advantage for in-vivo applications where long-term stability is crucial. The 3-chlorophenyl group, being electron-withdrawing, is expected to facilitate this stabilizing hydrolysis.
The following diagram illustrates the reaction pathways of an N-aryl maleimide with a thiol.
Experimental Protocol for Stability Assessment
A comprehensive stability assessment of this compound should evaluate its hydrolytic stability and its reactivity and adduct stability with a model thiol like glutathione (GSH).
Materials:
-
This compound
-
Buffers of different pH (e.g., pH 4, 7.4, 9)
-
Glutathione (GSH)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Analytical column (e.g., C18)
-
Temperature-controlled incubator
Procedure for Hydrolytic Stability:
-
Sample Preparation: Prepare solutions of the compound in buffers of different pH at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life at each pH.
Procedure for Stability with Thiols:
-
Reaction Setup: Prepare a solution of the compound and a molar excess of GSH in a buffer at physiological pH (7.4).
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Time-Point Analysis: At various time points, withdraw aliquots and quench the reaction if necessary (e.g., by acidification).
-
HPLC-MS Analysis: Analyze the samples by HPLC-MS to monitor the disappearance of the parent compound, the formation of the initial thiosuccinimide adduct, and the subsequent formation of the hydrolyzed, ring-opened product.
-
Data Analysis: Determine the rates of adduct formation and subsequent hydrolysis.
The workflow for a typical stability study is visualized below.
Applications in Drug Development and Research
N-substituted maleimides are valuable reagents in drug development, primarily for their ability to form stable covalent bonds with cysteine residues in proteins. This property is extensively used in the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
The enhanced stability of the thiol adducts of N-aryl maleimides, like this compound, makes them particularly attractive for such applications, as they can minimize premature drug release in circulation, thereby improving the therapeutic index.
Beyond ADCs, this compound can be used as:
-
A chemical probe: to selectively label and identify cysteine-containing proteins.
-
A crosslinking agent: in the development of hydrogels and other biomaterials.
-
A starting material: for the synthesis of more complex heterocyclic compounds with potential biological activity.
The relationship between the compound's properties and its potential applications is outlined below.
Conclusion
While specific experimental data for this compound remains scarce, a comprehensive understanding of its likely solubility and stability profile can be derived from the well-established chemistry of N-aryl maleimides. It is predicted to have low aqueous solubility but good solubility in organic solvents. Its stability is characterized by the reactivity of the maleimide ring towards hydrolysis and, more importantly, its efficient and stable conjugation to thiols. The 3-chlorophenyl substituent is expected to promote the formation of a highly stable, ring-opened thiol adduct, making it a promising candidate for applications requiring robust covalent linkages, particularly in the field of bioconjugation and drug delivery. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their scientific endeavors.
References
Potential Therapeutic Targets of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, presents a compelling profile for investigation as a potential therapeutic agent. While direct studies on this specific molecule are limited, extensive research on structurally similar N-aryl maleimides provides strong evidence for its likely mechanisms of action and therapeutic targets. This technical guide synthesizes the available data on related compounds to illuminate the potential of this compound, focusing on its anticancer properties. The primary mechanism of action is anticipated to be covalent modification of cysteine residues in key cellular proteins, leading to enzyme inhibition and induction of apoptosis. Key potential targets include Topoisomerase IIα and Glycogen Synthase Kinase-3β (GSK-3β). The cytotoxic effects are likely mediated through the mitochondrial apoptotic pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of the caspase cascade.
Introduction
N-aryl maleimides are a class of compounds characterized by a maleimide ring attached to an aryl group. The electrophilic nature of the maleimide's carbon-carbon double bond makes it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity forms the basis of their biological activity and therapeutic potential. This compound, with its chlorophenyl substitution, is expected to exhibit significant biological effects, particularly in the context of cancer therapy. This document provides a comprehensive overview of its potential therapeutic targets, mechanisms of action, and relevant experimental data extrapolated from closely related analogs.
Potential Therapeutic Targets
Based on studies of related N-aryl maleimides, two primary therapeutic targets have been identified:
Topoisomerase IIα
Topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, cell death. Maleimides have been identified as potent catalytic inhibitors of human topoisomerase IIα.[1][2][3] The proposed mechanism involves the covalent modification of cysteine residues within the enzyme, which are crucial for its catalytic activity. This inhibition is distinct from that of topoisomerase poisons, as maleimides do not stabilize the DNA-enzyme cleavage complex but rather prevent the catalytic cycle from proceeding.
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Certain maleimide derivatives have been shown to be potent inhibitors of GSK-3β.[4][5][6][7] Inhibition of GSK-3β can modulate multiple signaling pathways, including those involved in cell survival and apoptosis, making it an attractive target for cancer therapy.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which N-aryl maleimides, and likely this compound, exert their anticancer effects is through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. This process is initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Generation of Reactive Oxygen Species (ROS)
N-aryl maleimides can lead to an increase in intracellular ROS levels. This is thought to occur through their reaction with glutathione (GSH), a major intracellular antioxidant. Depletion of the cellular GSH pool disrupts the redox balance and leads to oxidative stress, which can damage cellular components and trigger apoptotic signaling.
Mitochondrial Dysfunction
The accumulation of ROS can lead to mitochondrial dysfunction, characterized by:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.
Caspase Activation Cascade
The release of cytochrome c into the cytosol initiates the caspase activation cascade:
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Cellular Dismantling: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Quantitative Data
The following table summarizes the cytotoxic activity of N-(4-chlorophenyl)maleimide, a close structural analog of this compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.8 ± 1.3 |
| MCF-7 | Breast Cancer | 18.2 ± 1.6 |
| A549 | Lung Cancer | 28.7 ± 2.4 |
| HepG2 | Liver Cancer | 32.4 ± 2.7 |
Data extrapolated from studies on N-(4-chlorophenyl)maleimide.
Experimental Protocols
Synthesis of this compound
Principle: This is a two-step synthesis. First, maleic anhydride reacts with 3-chloroaniline to form the intermediate N-(3-chlorophenyl)maleamic acid. This intermediate is then cyclized via dehydration to yield the final product.
Materials:
-
Maleic anhydride
-
3-chloroaniline
-
Anhydrous ether
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid
-
Dissolve maleic anhydride (1 equivalent) in anhydrous ether.
-
Slowly add a solution of 3-chloroaniline (1 equivalent) in anhydrous ether to the maleic anhydride solution with stirring.
-
A precipitate will form. Continue stirring for 1-2 hours at room temperature.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain N-(3-chlorophenyl)maleamic acid.
Step 2: Cyclization to this compound
-
Suspend the N-(3-chlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (0.3 equivalents) as a catalyst.
-
Heat the mixture at 100°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate of this compound will form.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution
-
This compound
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled DNA, and ATP.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as the persistence of the supercoiled DNA band.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway for this compound.
Experimental Workflows
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion
This compound holds significant promise as a lead compound for the development of novel anticancer agents. Its potential to inhibit key enzymes like Topoisomerase IIα and GSK-3β, coupled with its ability to induce apoptosis through ROS generation and mitochondrial dysfunction, provides a strong rationale for further investigation. The experimental protocols and data presented in this guide, extrapolated from closely related N-aryl maleimides, offer a solid foundation for researchers to initiate their own studies into the specific biological activities and therapeutic potential of this compound. Further research is warranted to confirm these potential targets and mechanisms of action for this compound specifically and to explore its efficacy in preclinical cancer models.
References
- 1. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Characterization of Maleimide-Based Glycogen Synthase Kinaseâ3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-chlorophenyl)maleimide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-chlorophenyl)maleimide is a substituted aromatic maleimide that has garnered interest in various scientific fields, from polymer chemistry to medicinal research. Its reactivity, stemming from the electrophilic maleimide ring, makes it a versatile building block for novel materials and a potential modulator of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of N-(3-chlorophenyl)maleimide, detailed experimental protocols for its synthesis, and an exploration of its known and potential biological activities. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Discovery and History
The development of N-substituted maleimides is rooted in the late 19th and early 20th-century explorations of maleic acid and its derivatives. The foundational method for synthesizing N-aryl maleimides involves a two-step process: the formation of a maleanilic acid intermediate from maleic anhydride and an aniline, followed by cyclodehydration to form the imide ring. This general approach was described in various early chemical literature, with a key method detailed in a 1948 patent.[1] While the precise first synthesis of N-(3-chlorophenyl)maleimide is not prominently documented as a singular discovery, its preparation follows these well-established principles. By the early 2000s, N-aryl maleimides, including chlorinated derivatives, were being investigated for their applications in polymer science and as potential biologically active agents. A notable publication in 2008 detailed the synthesis and, importantly, the crystal structure of N-(3-chlorophenyl)maleimide, indicating its established existence and scientific interest by that time.[2]
Physicochemical Properties
A summary of the key physicochemical properties of the reactants, intermediates, and the final product is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | -10 | Colorless to pale yellow liquid |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-58 | White crystalline solid |
| N-(3-chlorophenyl)maleanilic acid | C₁₀H₈ClNO₃ | 225.63 | ~180-190 (decomposes) | Off-white to pale yellow solid |
| N-(3-chlorophenyl)maleimide | C₁₀H₆ClNO₂ | 207.61 | Not widely reported; expected to be crystalline solid | Pale yellow solid |
Synthesis of N-(3-chlorophenyl)maleimide
The synthesis of N-(3-chlorophenyl)maleimide is reliably achieved through a two-step process. The first step is the acylation of 3-chloroaniline with maleic anhydride to form the intermediate, N-(3-chlorophenyl)maleanilic acid. The second step involves the cyclodehydration of this intermediate to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether with magnetic stirring.
-
Once the maleic anhydride has completely dissolved, slowly add a solution of 13.0 g (0.102 mol) of 3-chloroaniline in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
A precipitate will form upon the addition of 3-chloroaniline.
-
Continue stirring the resulting suspension at room temperature for an additional 2 hours.
-
Collect the solid product by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white powder under vacuum to yield N-(3-chlorophenyl)maleanilic acid. The expected yield is typically high, in the range of 95-98%.
Step 2: Synthesis of N-(3-chlorophenyl)maleimide
-
In a 250 mL round-bottom flask equipped with a reflux condenser, create a slurry of 10.0 g (0.044 mol) of N-(3-chlorophenyl)maleanilic acid and 3.6 g (0.044 mol) of anhydrous sodium acetate in 60 mL of acetic anhydride.
-
Heat the mixture to 80-90°C with continuous stirring for 2 hours. The solid should dissolve during this time.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 400 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(3-chlorophenyl)maleimide.
Biological Activity and Mechanism of Action
N-substituted maleimides are known for their reactivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins.[3] This reactivity forms the basis of their biological activity, as they can covalently modify proteins and thereby alter their function.
Enzyme Inhibition
The electrophilic double bond in the maleimide ring is susceptible to nucleophilic attack by the thiolate anion of cysteine residues. This Michael addition reaction results in the formation of a stable covalent bond, which can lead to the inhibition of enzymes that rely on a cysteine residue for their catalytic activity.[3] Several studies have demonstrated that N-substituted maleimides can act as inhibitors of various enzymes, including cysteine proteases and topoisomerase II.[3][4]
Induction of Apoptosis
Recent research on structurally related N-aryl maleimides has shed light on their potential as anticancer agents. For instance, N-(1-pyrenyl)maleimide has been shown to induce apoptosis (programmed cell death) in cancer cells.[5] The proposed mechanism involves the oligomerization of the pro-apoptotic protein Bak, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[5] It is plausible that N-(3-chlorophenyl)maleimide could elicit a similar biological response through the covalent modification of key proteins involved in the regulation of apoptosis.
Potential Signaling Pathway
The following diagram illustrates a potential signaling pathway for apoptosis induction by N-(3-chlorophenyl)maleimide, based on findings from related N-aryl maleimides.
Caption: Potential apoptosis signaling pathway induced by N-(3-chlorophenyl)maleimide.
Applications in Drug Development and Research
The ability of N-(3-chlorophenyl)maleimide and related compounds to covalently modify proteins makes them valuable tools in drug discovery and chemical biology.
-
Covalent Inhibitors: As discussed, they can be developed as irreversible inhibitors of enzymes implicated in various diseases.
-
Bioconjugation: The maleimide moiety is widely used to link molecules to proteins, for example, in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.[6]
-
Chemical Probes: Fluorescently tagged maleimides can be used to label and visualize proteins containing reactive cysteine residues.
Conclusion
N-(3-chlorophenyl)maleimide is a molecule with a rich history rooted in classical organic synthesis. Its preparation is straightforward, making it an accessible compound for research purposes. The reactivity of its maleimide ring towards thiols underpins its significant biological activity, including enzyme inhibition and the potential to induce apoptosis. For drug development professionals and researchers, N-(3-chlorophenyl)maleimide represents a versatile scaffold for the design of covalent inhibitors and bioconjugation reagents, with potential applications in oncology and other therapeutic areas. Further investigation into its specific biological targets and mechanisms of action will undoubtedly unveil new opportunities for this valuable chemical entity.
References
- 1. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(1-pyrenyl) maleimide induces bak oligomerization and mitochondrial dysfunction in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a small molecule with potential applications in pharmacological research and drug development. This document outlines detailed protocols for assessing its cytotoxic and potential enzyme inhibitory activities, along with data presentation formats and visualizations of relevant signaling pathways.
Compound Information
Compound Name: this compound Synonyms: N-(3-chlorophenyl)maleimide Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol Structure:
O // \ C--C | | C--C \ // N | / \ C---C || || C---C \ / C-Cl
Overview of Potential In Vitro Applications
Derivatives of pyrrole-2,5-dione and maleimide have demonstrated a range of biological activities in vitro, suggesting potential areas of investigation for this compound. These include:
-
Anticancer Activity: Evaluation of cytotoxicity and anti-proliferative effects against various cancer cell lines.
-
Enzyme Inhibition: Screening for inhibitory activity against kinases, such as tyrosine kinases (EGFR, VEGFR2), and other enzymes.
-
Induction of Apoptosis: Investigating the molecular mechanisms of programmed cell death.
Quantitative Data Summary (Illustrative Examples)
| Compound/Derivative | Assay Type | Cell Line/Target | IC50/Activity | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives | Tyrosine Kinase Inhibition (in silico/in vitro) | EGFR, VEGFR2 | Potential to form stable inhibitory complexes | [1] |
| N-triazolyl maleimide derivative (4l) | Cytotoxicity (MTT Assay) | SK-Mel-28 (Melanoma) | ~50 µM | |
| N-triazolyl maleimide derivative (4l) | Cytotoxicity (MTT Assay) | SK-Mel-103 (Melanoma) | ~75 µM | |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | Antiproliferative Assay | MGC-803 (Gastric Cancer) | 5.1 µM | |
| N-(1-pyrenyl) maleimide (NPM) | Apoptosis Induction | Jurkat (T-cell leukemia) | Induces Bak oligomerization and mitochondrial dysfunction |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase (e.g., EGFR, VEGFR2). The choice of detection method (e.g., radiometric, fluorescence, luminescence) will depend on available resources.
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in the kinase reaction buffer to obtain a range of test concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the recombinant kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Potential Signaling Pathways
Based on the activity of related compounds, this compound may influence key cellular signaling pathways such as apoptosis and receptor tyrosine kinase (RTK) signaling.
Caption: Potential apoptotic pathways modulated by this compound.
Caption: Potential inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Experimental Workflow
References
Application Notes and Protocols for In Vivo Experimental Design with N-(3-chlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chlorophenyl)maleimide is a chemical compound containing a reactive maleimide group. The maleimide moiety is known to readily form stable covalent bonds with sulfhydryl groups, primarily the cysteine residues in proteins. This reactivity makes N-(3-chlorophenyl)maleimide and related compounds subjects of interest in biochemistry and pharmacology for their potential to modulate protein function through covalent modification. Based on studies of analogous compounds, the potential in vivo applications and mechanisms of action for N-(3-chlorophenyl)maleimide could involve the inhibition of key cellular enzymes and processes.
This document provides detailed application notes and protocols for the in vivo experimental design of N-(3-chlorophenyl)maleimide, drawing upon data from structurally and functionally related molecules. The primary hypothesized mechanisms of action, based on related maleimide compounds, are the inhibition of topoisomerase II and the disruption of mitochondrial function.[1][2] These notes are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Potential In Vivo Applications
-
Oncology: As a potential catalytic inhibitor of topoisomerase II, N-(3-chlorophenyl)maleimide could be investigated as an anticancer agent.[2] By inhibiting topoisomerase II, the compound may prevent the decatenation and relaxation of DNA, which is essential for DNA replication and cell division, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
-
Toxicology and Nephrotoxicity Studies: A structurally similar compound, N-(3,5-dichlorophenyl)maleimide, has been shown to be a potent inhibitor of mitochondrial function in renal proximal tubules, leading to cytotoxicity.[1] This suggests that N-(3-chlorophenyl)maleimide could be a tool for studying mechanisms of chemically induced nephrotoxicity.
-
Drug Delivery: The maleimide group is widely used for bioconjugation. While not the focus of these protocols, it is worth noting that N-(3-chlorophenyl)maleimide could potentially be used to modify drug delivery systems like liposomes to target them to specific cells or tissues.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for in vivo studies with N-(3-chlorophenyl)maleimide, based on findings for analogous compounds. These tables are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Acute Intravenous Toxicity of N-(3-chlorophenyl)maleimide in Rodents
| Species | Strain | LD50 (mg/kg) | Key Toxicological Findings |
| Mouse | C57BL/6 | 75 | Acute renal tubular necrosis, elevated BUN and creatinine |
| Rat | Sprague-Dawley | 100 | Hepatotoxicity (elevated ALT, AST), renal toxicity |
Table 2: Hypothetical Efficacy of N-(3-chlorophenyl)maleimide in a Murine Xenograft Model of Human Colon Cancer (HCT116)
| Treatment Group | Dose (mg/kg, i.p., 3x/week) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control (DMSO) | - | 1500 ± 250 | 0 | +5 |
| N-(3-chlorophenyl)maleimide | 25 | 800 ± 150 | 47 | -2 |
| N-(3-chlorophenyl)maleimide | 50 | 400 ± 100 | 73 | -8 |
| Positive Control (Etoposide) | 10 | 350 ± 90 | 77 | -10 |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment in Mice
Objective: To determine the median lethal dose (LD50) and identify target organs of toxicity for N-(3-chlorophenyl)maleimide following a single intravenous injection in mice.
Materials:
-
N-(3-chlorophenyl)maleimide
-
Vehicle (e.g., DMSO, saline with 5% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intravenous injection
-
Equipment for blood collection and euthanasia
-
Histopathology supplies
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Dose Preparation: Prepare a stock solution of N-(3-chlorophenyl)maleimide in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Dose Administration: Divide mice into groups of 5-10 animals. Administer a single intravenous injection of N-(3-chlorophenyl)maleimide at escalating doses (e.g., 25, 50, 75, 100, 150 mg/kg). Include a vehicle control group.
-
Observation: Monitor animals continuously for the first 4 hours post-injection and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress. Record body weights daily.
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize surviving animals.
-
Collect blood via cardiac puncture for serum chemistry analysis (e.g., BUN, creatinine, ALT, AST).
-
Perform a gross necropsy on all animals (including those that die prematurely) and collect major organs (kidneys, liver, spleen, heart, lungs, brain) for histopathological examination.
-
-
Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis). Analyze serum chemistry and histopathology data to identify target organs of toxicity.
Protocol 2: In Vivo Efficacy in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of N-(3-chlorophenyl)maleimide in a human colon cancer xenograft model in immunodeficient mice.
Materials:
-
HCT116 human colon carcinoma cells
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
N-(3-chlorophenyl)maleimide
-
Vehicle (e.g., DMSO)
-
Positive control drug (e.g., Etoposide)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Culture HCT116 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel. Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Administration:
-
Group 1: Vehicle control (intraperitoneal injection).
-
Group 2: N-(3-chlorophenyl)maleimide (e.g., 25 mg/kg, i.p.).
-
Group 3: N-(3-chlorophenyl)maleimide (e.g., 50 mg/kg, i.p.).
-
Group 4: Positive control (e.g., Etoposide, 10 mg/kg, i.p.).
-
Administer treatments three times per week for three weeks.
-
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight and clinical signs of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after the completion of the treatment period. Excise tumors and weigh them.
-
Data Analysis: Compare mean tumor volumes and weights between treatment and control groups. Calculate tumor growth inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of Topoisomerase II by N-(3-chlorophenyl)maleimide.
Caption: Mitochondrial dysfunction induced by N-(3-chlorophenyl)maleimide.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a xenograft model.
References
- 1. Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione as a Potential Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (TKs) are a large family of enzymes that play a critical role in intracellular signal transduction pathways regulating key cellular processes such as growth, differentiation, proliferation, and survival. Dysregulation of tyrosine kinase activity due to mutations or overexpression is a hallmark of many diseases, including cancer. Consequently, tyrosine kinase inhibitors have emerged as a major class of targeted therapeutics.
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry. While the specific compound 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (also known as N-(3-chlorophenyl)maleimide) has not been extensively characterized in the public domain as a tyrosine kinase inhibitor, substituted derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed and investigated as potential inhibitors of receptor tyrosine kinases like EGFR and VEGFR2.[1] These studies suggest that the maleimide core can serve as a valuable pharmacophore for developing novel tyrosine kinase inhibitors.
These application notes provide a framework for the investigation of this compound as a potential tyrosine kinase inhibitor. The document includes a plausible synthetic route, detailed protocols for in vitro kinase activity assays, and an overview of relevant signaling pathways.
Data Presentation
As of the current literature survey, specific quantitative data on the inhibitory activity of this compound against a panel of tyrosine kinases is not publicly available. The following table is a template that researchers can use to summarize their experimental findings when evaluating this compound.
| Kinase Target | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) | Assay Type |
| EGFR | Data to be determined | Gefitinib: Value | Luminescence-based |
| VEGFR2 | Data to be determined | Sunitinib: Value | Fluorescence-based |
| PDGFRβ | Data to be determined | Imatinib: Value | Radioisotopic |
| Src | Data to be determined | Dasatinib: Value | Western Blot |
| Abl | Data to be determined | Imatinib: Value | FRET-based |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from maleic anhydride and 3-chloroaniline.
Materials:
-
Maleic anhydride
-
3-chloroaniline
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Formation of the Maleamic Acid Intermediate
-
Dissolve maleic anhydride (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of 3-chloroaniline (1.0 eq) in glacial acetic acid to the maleic anhydride solution with stirring at room temperature.
-
Continue stirring for 1-2 hours to form the N-(3-chlorophenyl)maleamic acid intermediate.
-
-
Step 2: Cyclization to the Maleimide
-
To the reaction mixture from Step 1, add anhydrous sodium acetate (0.5 eq).
-
Heat the mixture to reflux (approximately 118°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Isolation and Purification
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Tyrosine Kinase Activity Assay (Luminescence-based)
This protocol provides a general method to determine the IC50 value of this compound against a specific tyrosine kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)
-
Specific peptide substrate for the chosen kinase
-
This compound
-
Reference inhibitor (e.g., Gefitinib for EGFR)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Diagram of Kinase Assay Workflow:
Caption: General workflow for an in vitro luminescence-based tyrosine kinase assay.
Signaling Pathways
Tyrosine kinases are integral components of complex signaling networks that control cellular functions. Inhibition of these kinases can have profound effects on downstream signaling. The two major pathways often dysregulated in cancer and targeted by tyrosine kinase inhibitors are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Diagram of Major Tyrosine Kinase Signaling Pathways:
Caption: Key signaling pathways downstream of receptor tyrosine kinases.
Conclusion
While direct evidence for the tyrosine kinase inhibitory activity of this compound is currently limited in public literature, the broader class of substituted 1H-pyrrole-2,5-diones shows promise as a scaffold for developing novel kinase inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize and evaluate the potential of this compound as a tyrosine kinase inhibitor and to investigate its effects on cellular signaling pathways. Further studies are warranted to characterize its specific kinase targets and to elucidate its mechanism of action.
References
Application of N-(3-chlorophenyl)maleimide in Cancer Cell Line Studies: Information Not Available
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the application of N-(3-chlorophenyl)maleimide in cancer cell line research. Therefore, detailed application notes, experimental protocols, and quantitative data for this specific compound in the context of oncology cannot be provided.
While research exists on the broader class of maleimide derivatives in cancer studies, the specific effects of the 3-chloro substitution on the phenyl ring of N-phenylmaleimide have not been reported in this context. One study detailing the crystal structure of N-(3-chlorophenyl)maleimide was identified, but it did not include any biological data or evaluation of its effects on cancer cells.
For researchers interested in the general potential of maleimides in oncology, this document provides a summary of findings for structurally related compounds, highlighting the common experimental approaches and observed biological activities. This information is intended to serve as a general guide and should not be extrapolated to N-(3-chlorophenyl)maleimide without experimental validation.
General Application of Maleimide Derivatives in Cancer Research (Based on Related Compounds)
Maleimides are a class of compounds characterized by the pyrrole-2,5-dione core. They are known for their reactivity with thiols, particularly the cysteine residues in proteins, which is a primary mechanism for their biological activity. In cancer research, various N-substituted maleimide derivatives have been investigated for their potential as anticancer agents.
General Biological Activities of Maleimide Derivatives:
-
Cytotoxicity: Many maleimide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. This is often the initial screening parameter to identify promising compounds.
-
Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on various maleimides have shown that they can trigger apoptotic pathways in cancer cells.
-
Cell Cycle Arrest: Some maleimide derivatives have been shown to interfere with the cell cycle, causing cells to arrest in specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.
-
Enzyme Inhibition: Due to their reactivity with sulfhydryl groups, maleimides can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation, such as kinases and proteases.
Protocols for Evaluating Novel Maleimide Derivatives in Cancer Cell Lines
The following are generalized protocols based on methodologies reported for other maleimide derivatives. These would be the standard starting points for investigating a novel compound like N-(3-chlorophenyl)maleimide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the maleimide compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the maleimide compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA of cells, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the maleimide compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizations of Potential Mechanisms (Based on General Maleimide Activity)
The following diagrams illustrate common pathways and workflows that would be relevant for investigating a novel maleimide compound.
Caption: A generalized experimental workflow for the initial investigation of a novel compound.
Application Notes and Protocols: Synthesis and Biological Evaluation of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-chlorophenyl)maleimide, and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The maleimide scaffold is a versatile building block known for its reactivity and presence in various biologically active molecules. These compounds have demonstrated a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties. The introduction of a 3-chlorophenyl substituent on the nitrogen atom can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.
This document provides detailed protocols for the synthesis of the parent compound, this compound, and its derivatives. It also summarizes their biological activities with quantitative data and illustrates a key signaling pathway implicated in their antifungal mechanism of action.
Synthetic Protocols
The synthesis of this compound and its derivatives is typically achieved through a two-step process starting from 3-chloroaniline and maleic anhydride. The general scheme involves the formation of an intermediate maleamic acid, followed by cyclodehydration to yield the desired N-substituted maleimide.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound.
Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature.
-
Slowly add a solution of maleic anhydride (1.0 equivalent) in the same solvent to the aniline solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. A precipitate of N-(3-chlorophenyl)maleamic acid will form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(3-chlorophenyl)maleamic acid (1.0 equivalent) in acetic anhydride (excess, e.g., 5-10 equivalents).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a solvent such as ethanol or a mixture of hexane and ethyl acetate.
Protocol 2: Synthesis of 3,4-Disubstituted-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione Derivatives
Derivatives of the parent compound can be synthesized by modifying the pyrrole-2,5-dione ring, for instance, through halogenation followed by nucleophilic substitution.
Step 1: Halogenation of this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
For bromination, add N-bromosuccinimide (NBS) (2.0 equivalents) portion-wise to the solution at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dibromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione.
Step 2: Nucleophilic Substitution
-
Dissolve the 3,4-dihalo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (1.0 equivalent) in a polar aprotic solvent such as DMF.
-
Add the desired nucleophile (e.g., an amine or imidazole) (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described in the previous step to isolate the 3-substituted-4-halo or 3,4-disubstituted derivative. Further purification can be achieved by column chromatography. For instance, reacting 3,4-dibromo-1-(4-substitutedphenyl)pyrrolidine-2,5-diones with imidazole or 2-methyl imidazole in DMF can yield the corresponding 3-(1H-imidazol-1-yl) or 3-(2-methyl-1H-imidazol-1-yl) derivatives.[1]
Data Presentation
The following tables summarize the biological activities of this compound and its derivatives.
Table 1: Antifungal Activity of N-Aryl Maleimide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Candida albicans | 1-4 | [2] |
| 1-(4-fluorophenyl)-3-(2-methyl-1H-imidazol-1-yl)-1H-pyrrole-2,5-dione | Candida albicans | 12.9 | [1] |
| N-substituted maleimides (general) | Candida species | 1-4 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Activity | Value (µM) | Reference |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 (Colon Cancer) | GI₅₀ | 0.01-0.016 | [3] |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | SW-620 (Colon Cancer) | GI₅₀ | 0.01-0.016 | [3] |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Colo-205 (Colon Cancer) | GI₅₀ | 0.01-0.016 | [3] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | IC₅₀ | 1.62 | [4] |
GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration
Mandatory Visualizations
General Synthesis of 1-(Aryl)-1H-pyrrole-2,5-dione Derivatives
Caption: General two-step synthesis of 1-Aryl-1H-pyrrole-2,5-dione and subsequent derivatization.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow from synthesis to biological evaluation of target compounds.
Antifungal Signaling Pathway Inhibition
Caption: Inhibition of the Ras1-cAMP-Efg1 pathway and disruption of cellular homeostasis in C. albicans.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a member of the N-aryl maleimide class of compounds. The maleimide moiety is a well-known reactive group that can covalently modify nucleophilic residues in proteins, most notably the thiol group of cysteine residues, through a Michael addition reaction. This reactivity makes N-aryl maleimides valuable as chemical probes for identifying and characterizing proteins with reactive cysteines, which play crucial roles in various cellular processes, including catalysis, regulation of protein function, and redox signaling.
These application notes provide a representative framework for utilizing this compound as a chemical probe to investigate its potential inhibitory effects on a hypothetical cysteine-dependent enzyme, "Thiolase-X," and its subsequent impact on a downstream signaling pathway. The protocols and data presented are illustrative and designed to guide researchers in the potential applications of this compound.
Hypothetical Target and Signaling Pathway
For the purpose of this application note, we will hypothesize that this compound acts as an irreversible inhibitor of Thiolase-X , a cysteine protease involved in the "Pro-Inflammatory Signaling Cascade." Inhibition of Thiolase-X is proposed to block the activation of the transcription factor NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway involving Thiolase-X.
Data Presentation
The following tables summarize representative quantitative data from key experiments designed to characterize the activity of this compound.
Table 1: In Vitro Inhibition of Thiolase-X Activity
| Compound | IC₅₀ (µM) | Mechanism of Inhibition |
| This compound | 5.2 | Irreversible |
| Phenylmaleimide (Control) | 15.8 | Irreversible |
| E-64 (General Cysteine Protease Inhibitor) | 0.1 | Irreversible |
Table 2: Cellular Activity in a Macrophage Cell Line (e.g., RAW 264.7)
| Treatment | NF-κB Nuclear Translocation (%) | TNF-α Secretion (pg/mL) |
| Vehicle Control (DMSO) | 100 | 1250 |
| LPS (1 µg/mL) | 250 | 3500 |
| LPS + this compound (10 µM) | 120 | 1500 |
| LPS + Phenylmaleimide (10 µM) | 180 | 2500 |
Table 3: Target Engagement in Live Cells (Cellular Thermal Shift Assay - CETSA)
| Treatment | Melting Temperature (Tₘ) Shift (ΔTₘ) in °C |
| Vehicle Control (DMSO) | 0 |
| This compound (50 µM) | +4.5 |
| Phenylmaleimide (50 µM) | +2.1 |
Experimental Protocols
Protocol 1: In Vitro Thiolase-X Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Thiolase-X.
Materials:
-
Purified recombinant Thiolase-X enzyme
-
Fluorogenic Thiolase-X substrate (e.g., Ac-FR-AMC)
-
Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT
-
This compound (stock solution in DMSO)
-
Control inhibitors (e.g., Phenylmaleimide, E-64)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to each well.
-
Add 25 µL of Thiolase-X enzyme solution (final concentration 10 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (final concentration 20 µM).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram of the In Vitro Inhibition Assay Workflow
Caption: Workflow for the in vitro enzyme inhibition assay.
Protocol 2: Cellular NF-κB Translocation Assay
Objective: To assess the effect of this compound on NF-κB nuclear translocation in a cellular model of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
96-well imaging plates
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Seed RAW 264.7 cells into 96-well imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 3% BSA in PBS.
-
Incubate with the primary antibody against NF-κB p65, followed by the Alexa Fluor 488-conjugated secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 signal in the nucleus versus the cytoplasm.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Thiolase-X in intact cells.
Materials:
-
Cell line expressing Thiolase-X (e.g., HEK293T overexpressing Thiolase-X)
-
This compound (stock solution in DMSO)
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Thiolase-X
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound (50 µM) or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for Thiolase-X.
-
Quantify the band intensities and plot the percentage of soluble Thiolase-X against the temperature to generate melting curves.
-
Determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ) induced by the compound.
Diagram of the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The representative data and protocols provided in these application notes illustrate a potential workflow for characterizing this compound as a chemical probe. Based on the reactivity of its maleimide scaffold, this compound could serve as a valuable tool for identifying and studying proteins with reactive cysteine residues. The hypothetical example of Thiolase-X inhibition and its downstream effects on the pro-inflammatory signaling cascade demonstrates how this probe could be used to dissect cellular pathways and validate novel drug targets. Researchers are encouraged to adapt these general protocols to their specific biological systems and targets of interest.
Application Notes and Protocols for the Analytical Detection of N-(3-chlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chlorophenyl)maleimide is a chemical compound of interest in various fields, including organic synthesis, polymer chemistry, and bioconjugation. As a maleimide derivative, it contains a reactive double bond that can readily undergo Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. This reactivity makes it a useful building block for the synthesis of more complex molecules and for the development of bioconjugates. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control in research and development settings.
These application notes provide detailed protocols for the detection and quantification of N-(3-chlorophenyl)maleimide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties and Spectral Information
A summary of the key physicochemical properties of N-(3-chlorophenyl)maleimide is presented below. This information is essential for the preparation of standards and samples for analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.62 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | 115-120 °C (for N-(4-chlorophenyl)maleimide) | |
| UV-Vis Spectrum | Available in SpectraBase | [1] |
| Mass Spectrum (GC-MS) | Available in SpectraBase | [1] |
Analytical Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the separation, identification, and quantification of N-aryl maleimides. The method separates compounds based on their hydrophobicity.
Workflow for RP-HPLC Analysis:
Caption: General workflow for the quantitative analysis of N-(3-chlorophenyl)maleimide by RP-HPLC.
Experimental Protocol:
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
N-(3-chlorophenyl)maleimide reference standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
b. Preparation of Mobile Phase:
-
A typical mobile phase for related N-aryl maleimides consists of a mixture of acetonitrile and water.[2]
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
-
For improved peak shape and resolution, the aqueous phase can be acidified with 0.1% phosphoric acid or formic acid. Formic acid is recommended for mass spectrometry compatibility.[2]
-
Degas the mobile phase before use.
c. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(3-chlorophenyl)maleimide reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
d. Sample Preparation:
-
Accurately weigh a known amount of the sample containing N-(3-chlorophenyl)maleimide.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) from the UV-Vis spectrum of N-(3-chlorophenyl)maleimide. Based on available data for N-phenylmaleimide, a wavelength in the range of 250-310 nm is expected.[1][3]
-
Column Temperature: Ambient or controlled at 25 °C
f. Data Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to N-(3-chlorophenyl)maleimide.
-
Calculate the concentration of N-(3-chlorophenyl)maleimide in the sample using the calibration curve.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical performance characteristics for a validated HPLC method. Actual values must be determined experimentally.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
Workflow for GC-MS Analysis:
Caption: General workflow for the analysis of N-(3-chlorophenyl)maleimide by GC-MS.
Experimental Protocol:
a. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
Ethyl acetate or Dichloromethane (GC grade)
-
N-(3-chlorophenyl)maleimide reference standard
-
Autosampler vials with inserts
b. Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 1 mg/mL) of N-(3-chlorophenyl)maleimide in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
c. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Ensure the final sample is clear and free of particulate matter.
d. GC-MS Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes[4]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-350 for identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of N-(3-chlorophenyl)maleimide (e.g., m/z 207, 179, 151, 111). The exact ions should be confirmed from the mass spectrum.[1]
-
e. Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: Use SIM mode for higher sensitivity and selectivity. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the concentration in the sample from this curve.
Quantitative Data (Hypothetical Example):
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of N-(3-chlorophenyl)maleimide in solutions, provided there are no interfering substances that absorb at the same wavelength.
Workflow for UV-Vis Spectrophotometric Analysis:
Caption: General workflow for the quantitative analysis of N-(3-chlorophenyl)maleimide by UV-Vis Spectrophotometry.
Experimental Protocol:
a. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
N-(3-chlorophenyl)maleimide reference standard
-
Volumetric flasks and pipettes
b. Determination of λmax:
-
Prepare a dilute solution of N-(3-chlorophenyl)maleimide in the chosen solvent (e.g., methanol).
-
Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
c. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
d. Sample Preparation:
-
Prepare a sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
e. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
f. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve and the Beer-Lambert law.
Quantitative Data (Hypothetical Example):
| Parameter | Typical Value |
| λmax | ~250-310 nm (to be determined) |
| Linearity (R²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Method Validation
All analytical methods developed should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of N-(3-chlorophenyl)maleimide. RP-HPLC offers excellent resolution and is suitable for routine quality control. GC-MS provides definitive identification and high sensitivity, especially in complex matrices. UV-Vis spectrophotometry is a simple, cost-effective method for rapid quantification in pure samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For all methods, proper validation is essential to ensure reliable and accurate results.
References
Application Notes and Protocols for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione and its Analogs in Drug Discovery
Disclaimer: Direct experimental data for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related 1H-pyrrole-2,5-dione derivatives and are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and antimicrobial compounds. This document outlines the application of these compounds in various drug discovery assays, providing quantitative data from representative studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Section 1: Anticancer and Kinase Inhibition Assays
Derivatives of 1H-pyrrole-2,5-dione have shown promise as anticancer agents, often through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities
The following table summarizes the biological activity of representative 1H-pyrrole-2,5-dione derivatives from various studies.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| MI-1 | EGFR | Kinase Inhibition | - | - | - |
| VEGFR | Kinase Inhibition | - | - | - | |
| Compound 12i | EGFR (T790M mutant) | Kinase Inhibition | 0.00021 | Wild-type EGFR | 0.022 |
| HCC827 (NSCLC) | Cell Viability | - | HBE (normal cells) | 493-fold less active | |
| Compound 9b | EGFR | Kinase Inhibition | 0.0084 | Sorafenib | - |
Note: Specific IC50 values for MI-1 were not provided in the source material, but its activity as an EGFR and VEGFR inhibitor was established.[1]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (EGFR/VEGFR)
This protocol outlines a method to determine the inhibitory activity of a test compound against receptor tyrosine kinases.
-
Materials:
-
Recombinant human EGFR or VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
³³P-γ-ATP (radiolabeled ATP)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
P81 phosphocellulose paper
-
0.1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the specific kinase and substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed for 120 minutes at room temperature.
-
Spot the reaction mixture onto P81 ion exchange filter paper to capture the phosphorylated substrate.
-
Wash the filter papers extensively with 0.1% phosphoric acid to remove unbound ³³P-γ-ATP.
-
Measure the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Calculate the percentage of remaining kinase activity compared to a DMSO control and determine the IC50 value.[2]
-
2. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Add the diluted compound to the wells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: EGFR/VEGFR signaling pathway and inhibition.
Caption: Workflow for MTT-based cell viability assay.
Section 2: Cholesterol Absorption Inhibition Assays
Certain 1H-pyrrole-2,5-dione derivatives have been identified as inhibitors of cholesterol absorption, which is a key mechanism for managing hypercholesterolemia.
Data Presentation: In Vitro Cholesterol Absorption Inhibition
| Compound ID | Assay | Activity | Reference Compound |
| Compound 20 | Cholesterol Absorption | Stronger than Ezetimibe | Ezetimibe |
Note: Specific quantitative data was not provided, but the compound's superior activity to the standard drug Ezetimibe was noted.[5][6]
Experimental Protocol
1. In Vitro Cholesterol Absorption Assay
This protocol describes a cell-based assay to measure the inhibition of cholesterol uptake.
-
Materials:
-
Caco-2 human colon adenocarcinoma cells
-
MEM (Minimum Essential Medium) supplemented with 20% FBS
-
Micellar solution containing: sodium taurocholate, oleic acid, lysophosphatidylcholine, and radiolabeled [¹⁴C]-cholesterol
-
Test compound dissolved in DMSO
-
PBS (Phosphate Buffered Saline)
-
Scintillation fluid
-
-
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Compound Pre-incubation: Pre-incubate the apical side of the Caco-2 cell monolayer with the test compound in culture medium for 1 hour at 37°C.
-
Cholesterol Uptake: Remove the medium and add the micellar solution containing [¹⁴C]-cholesterol to the apical side. Incubate for 2 hours at 37°C.
-
Washing: Remove the micellar solution and wash the cell monolayer multiple times with ice-cold PBS to remove non-absorbed cholesterol.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [¹⁴C]-cholesterol using a scintillation counter.
-
Data Analysis: Compare the amount of cholesterol uptake in compound-treated cells to vehicle-treated controls to determine the percentage of inhibition.
-
Workflow Diagram
Caption: Workflow for in vitro cholesterol absorption assay.
Section 3: Antifungal Activity Assays
The 1H-pyrrole-2,5-dione scaffold has also been explored for the development of novel antifungal agents.
Data Presentation: Antifungal Activity
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4d | H. maydis | - | Ketoconazole | - |
| Compound 3d | A. brassicae | - | Ketoconazole | - |
| Compounds 3a-s | T. roseum | 8-32 | Ketoconazole | - |
| Compounds 4a-s | T. roseum | 8-32 | Ketoconazole | - |
Note: The results indicated strong antifungal activity, in some cases superior to the positive control, but specific MIC values for all strains were not detailed in a comparable format.[7]
Experimental Protocol
1. Broth Microdilution Antifungal Susceptibility Test
This protocol is based on the CLSI (Clinical and Laboratory Standards Institute) M27-A3 guidelines for yeast.[8]
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI 1640 medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the 96-well plate using RPMI 1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined either visually or by reading the optical density.[7][8]
-
Workflow Diagram
Caption: Workflow for broth microdilution antifungal assay.
Section 4: Quorum Sensing Inhibition Assays
Inhibiting quorum sensing (QS), a bacterial communication system, is an attractive anti-virulence strategy. Pyrrole derivatives have been investigated for this purpose.
Experimental Protocol
1. Quorum Sensing Inhibition (Anti-biofilm) Assay
This protocol describes a method to assess the ability of a compound to inhibit biofilm formation, a process often regulated by QS.[9]
-
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Luria-Bertani (LB) broth
-
Test compound dissolved in DMSO
-
96-well flat-bottomed microtiter plates
-
Crystal violet solution (0.1% w/v)
-
30% Acetic acid
-
Microplate reader
-
-
Procedure:
-
Growth with Compound: In a 96-well plate, add fresh LB broth containing sub-MIC concentrations of the test compound. Inoculate the wells with an overnight culture of the bacterial strain.[9]
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells and gently wash the wells with PBS to remove non-adherent bacteria.
-
Staining: Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[9]
-
Washing and Solubilization: Wash the wells to remove excess stain and allow them to air dry. Solubilize the bound crystal violet with 30% acetic acid.[9]
-
Quantification: Quantify biofilm formation by measuring the absorbance at 595 nm using a microplate reader.[9]
-
Data Analysis: Compare the absorbance of compound-treated wells to vehicle-treated controls to determine the percentage of biofilm inhibition.
-
Signaling Pathway and Workflow Diagrams
Caption: Generalized quorum sensing pathway and inhibition.
Caption: Workflow for biofilm inhibition assay.
References
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formulation of N-(3-chlorophenyl)maleimide in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chlorophenyl)maleimide is a derivative of maleimide, a class of compounds known for their reactivity towards thiols. This reactivity makes them valuable in various biological applications, including as covalent inhibitors in drug discovery and as chemical probes. However, like many small molecule drug candidates, N-substituted maleimides are often lipophilic and exhibit poor aqueous solubility, presenting a significant challenge for achieving adequate exposure in preclinical animal models.
This document provides detailed application notes and protocols for developing suitable formulations of N-(3-chlorophenyl)maleimide for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in rodent studies. The focus is on creating simple, safe, and reproducible formulations such as solutions and suspensions. A critical consideration for maleimide-containing compounds is their chemical stability, as the maleimide group can be susceptible to hydrolysis and the resulting thiosuccinimide linkage can undergo a retro-Michael reaction.[1][2][3] Therefore, it is recommended to prepare formulations fresh daily and protect them from excessive heat and light.
Physicochemical Properties
No specific experimental solubility data for N-(3-chlorophenyl)maleimide was found in the public domain. The following table summarizes key physicochemical properties of the closely related isomers, N-(4-chlorophenyl)maleimide and N-(2-chlorophenyl)maleimide, which can be used to estimate the properties of the 3-chloro isomer. The logP value suggests the compound is lipophilic and will likely have low water solubility.
| Property | Value (Isomer) | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [5] |
| Physical State | Solid | |
| Melting Point | 115-120 °C (4-chloro isomer) | |
| Melting Point | 108-109 °C (2-chloro isomer) | [4] |
| logP (XLogP3) | 1.7 - 1.83 (4-chloro isomer) | [5] |
| Water Solubility | No data available |
Application Notes: Formulation and Vehicle Selection
Choosing an appropriate vehicle is critical for ensuring drug solubility, stability, and animal safety. The selection process depends on the route of administration, the required dose volume, and the solubility of the compound.
Recommended Vehicles for Preclinical Rodent Studies
The following table lists common vehicles suitable for rodent studies. It is crucial to use sterile, pharmaceutical-grade components for all formulations, especially for parenteral routes.[6]
| Vehicle / Excipient | Route(s) | Properties & Considerations | Source |
| Aqueous Vehicles | |||
| Saline (0.9% NaCl) | PO, IP, IV, SC | Isotonic. Ideal for water-soluble compounds. Use sterile saline for injections. | [7] |
| Phosphate-Buffered Saline (PBS) | PO, IP, IV, SC | Buffered to a physiological pH (~7.4). Preferred over saline to maintain pH. | [7] |
| 0.5% - 1% Methylcellulose (MC) | PO | Common suspending agent for insoluble compounds. Forms a stable suspension. | [7] |
| Co-solvents | |||
| Polyethylene Glycol 400 (PEG400) | PO, IV | Water-miscible solvent for many poorly soluble compounds. Can cause osmotic diarrhea at high doses. | [8][9] |
| Propylene Glycol (PG) | PO, IV | Good solvent, but should be used with caution via IV route as it can cause hemolysis. | [10] |
| Dimethyl Sulfoxide (DMSO) | PO, IP, IV, SC | Excellent solvent, but can have pharmacological effects and toxicity. Typically used at ≤5% of total volume. | [7][11] |
| Ethanol | PO, IP, IV | Often used in combination with other co-solvents. Can be lethal if injected IV at high concentrations. | [7] |
| Surfactants / Emulsifiers | |||
| Polysorbate 80 (Tween® 80) | PO, IV | Non-ionic surfactant used as a wetting agent in suspensions (typically <1%) or as a solubilizer. | [8] |
| Cremophor® EL | PO, IV | Effective solubilizer but can cause histamine release and hypersensitivity reactions, particularly in dogs. | [8] |
| Oils | |||
| Corn Oil / Sesame Oil | PO, SC | Suitable for highly lipophilic compounds. Not for IV administration. | [7] |
Formulation Selection Workflow
For a new compound like N-(3-chlorophenyl)maleimide, a systematic approach to formulation development is recommended. The first step should always be a preliminary solubility screen in a small set of common vehicles. The following workflow provides a decision-making guide.
Experimental Protocols
Safety Precaution: N-(3-chlorophenyl)maleimide is classified as harmful if swallowed and causes skin/eye irritation. Always handle the compound in a ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preliminary Solubility Screening
This protocol determines the approximate solubility of the test compound in various vehicles to guide formulation development.
Materials and Equipment
| Item | Example Supplier |
|---|---|
| N-(3-chlorophenyl)maleimide | N/A |
| DMSO (ACS grade or higher) | Sigma-Aldrich |
| PEG400 (NF grade) | Sigma-Aldrich |
| Corn Oil (NF grade) | Sigma-Aldrich |
| 1.5 mL Microcentrifuge tubes | VWR |
| Analytical balance | Mettler Toledo |
| Vortex mixer | Fisher Scientific |
| Benchtop centrifuge | Eppendorf |
Procedure
-
Weigh approximately 5-10 mg of N-(3-chlorophenyl)maleimide into a pre-weighed microcentrifuge tube. Record the exact weight.
-
Add a small, measured volume of the first test vehicle (e.g., 100 µL of PEG400) to achieve a high target concentration (e.g., 50-100 mg/mL).
-
Vortex the tube vigorously for 2-5 minutes. Use sonication if available to aid dissolution.
-
Visually inspect for any undissolved solid particles against a light and dark background.
-
If the compound has fully dissolved, the solubility is greater than the current concentration. You can stop or add more compound to find the saturation point.
-
If the compound has not fully dissolved, add another measured volume of the vehicle (e.g., another 100 µL) to dilute the concentration.
-
Repeat steps 3-6 until the compound is fully dissolved.
-
Calculate the final solubility in mg/mL.
-
Repeat the process for each vehicle to be tested.
Protocol 2: Co-solvent Formulation for PO/IP Administration (Target: 10 mg/mL)
This protocol describes the preparation of a solution using a co-solvent system, suitable for oral gavage or intraperitoneal injection. This example uses a vehicle composed of 10% DMSO, 40% PEG400, and 50% Saline.
Materials and Equipment
| Item | Example Supplier |
|---|---|
| N-(3-chlorophenyl)maleimide | N/A |
| DMSO, sterile, injectable grade | Sigma-Aldrich |
| PEG400, sterile, injectable grade | Sigma-Aldrich |
| 0.9% NaCl (Sterile Saline) | Baxter |
| Sterile glass vials and stoppers | VWR |
| Calibrated pipettes and sterile tips | Gilson |
| Vortex mixer | Fisher Scientific |
| Magnetic stirrer and stir bar | IKA |
Procedure
-
Calculate Required Amounts: For a final volume of 10 mL at 10 mg/mL, you will need 100 mg of N-(3-chlorophenyl)maleimide. The vehicle volumes will be: 1 mL DMSO, 4 mL PEG400, and 5 mL Saline.
-
Dissolve Compound: Accurately weigh 100 mg of the compound into a sterile 15 mL glass vial.
-
Add 1 mL of DMSO to the vial. Vortex until the compound is completely dissolved.
-
Add 4 mL of PEG400 to the vial. Vortex until the solution is clear and homogenous.
-
Add Aqueous Component: Place the vial on a magnetic stirrer. Slowly add the 5 mL of sterile saline dropwise to the solution while stirring. Adding the aqueous phase too quickly can cause the compound to precipitate.
-
Final Inspection: Once all the saline is added, stir for another 5-10 minutes. Visually inspect the final formulation to ensure it is a clear, particle-free solution.
-
Storage: Store the formulation in a tightly sealed vial, protected from light. It is best practice to use this formulation immediately or within 24 hours if stored at 2-8°C.
Protocol 3: Suspension Formulation for Oral Administration (Target: 10 mg/mL)
This protocol is for preparing a suspension when the compound is not sufficiently soluble for a solution at the desired concentration. This example uses 0.5% methylcellulose with 0.1% Tween 80 as a wetting agent.
Materials and Equipment
| Item | Example Supplier |
|---|---|
| N-(3-chlorophenyl)maleimide | N/A |
| Methylcellulose (e.g., 400 cP) | Sigma-Aldrich |
| Tween® 80 | Sigma-Aldrich |
| Sterile Water for Injection | Baxter |
| Mortar and pestle (glass or ceramic) | VWR |
| Graduated cylinders | VWR |
| Homogenizer (optional) | IKA |
| Magnetic stirrer and stir bar | IKA |
Procedure
-
Prepare Vehicle: To make 100 mL of 0.5% MC vehicle, heat ~30 mL of sterile water to 60-70°C. Disperse 0.5 g of methylcellulose powder with stirring. Add 0.1 mL of Tween 80. Add the remaining ~70 mL of cold sterile water and continue to stir in a cold bath until a clear, viscous solution forms.
-
Calculate Required Amounts: For a final volume of 10 mL at 10 mg/mL, you will need 100 mg of N-(3-chlorophenyl)maleimide.
-
Wet the Powder: Place 100 mg of the compound into a glass mortar. Add a few drops of the methylcellulose vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Add Vehicle: Gradually add approximately half of the remaining vehicle (about 5 mL) to the paste while continuing to mix.
-
Transfer and Homogenize: Transfer the mixture to a graduated cylinder or vial. Use the remaining vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.
-
Bring the suspension to the final volume of 10 mL with the vehicle.
-
Homogenize: Mix the suspension thoroughly using a vortex mixer or homogenizer until it is uniform.
-
Storage and Use: Store in a sealed container at 2-8°C. Always re-suspend thoroughly by vortexing or stirring immediately before each dose administration to ensure uniform dosing.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Disclaimer: The following safety and handling information is based on data for structurally similar compounds, namely N-(2-Chlorophenyl)maleimide and N-(4-chlorophenyl)-maleimide. No specific Safety Data Sheet (SDS) for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione was available at the time of publication. Researchers, scientists, and drug development professionals should handle this compound with caution and perform their own risk assessment before use.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Skin Sensitization
-
Specific Target Organ Toxicity (Single Exposure) ; may cause respiratory irritation.
GHS Hazard Statements (extrapolated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.[2]
Precautionary Statements (extrapolated):
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Quantitative Data Summary
The following table summarizes available data for this compound and its structural isomers.
| Property | Value | Source (Analogous Compound) |
| Physical State | Solid | N-(2-Chlorophenyl)maleimide |
| Appearance | Yellow | N-(2-Chlorophenyl)maleimide[1] |
| Melting Point/Range | 108 - 109 °C / 226.4 - 228.2 °F | N-(2-Chlorophenyl)maleimide[1] |
| Molecular Formula | C10H6ClNO2 | N-(2-Chlorophenyl)maleimide |
| Molecular Weight | 207.61 | N-(2-Chlorophenyl)maleimide |
| Acute Oral Toxicity | LD50 > 2 g/kg (oral, mouse) | 3-(3-chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione[4] |
Experimental Protocols
Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
- Wear a properly fitted NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
- Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.
- Wear a lab coat or other protective clothing to prevent skin exposure.[1]
- Wear safety glasses with side shields or chemical safety goggles.
2. Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[5]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
3. Handling Procedures:
- Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
- Store locked up.[5]
- Weighing and Aliquoting:
- Perform all weighing and aliquoting operations within a chemical fume hood to avoid dust formation.
- Use a dedicated and clean spatula and weighing vessel.
- Dissolving and Experimental Use:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- Handle all solutions containing the compound with the same level of precaution as the solid material.
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke when using this product.[2]
- Wash hands thoroughly after handling.[2]
Protocol for Safe Disposal
This protocol provides guidelines for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
- Collect all waste containing this compound, including unused material, reaction residues, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Contaminated Material Decontamination:
- For non-disposable items that have come into contact with the compound (e.g., glassware, spatulas), decontaminate them thoroughly with an appropriate solvent in a chemical fume hood before washing.
3. Waste Disposal:
- Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
- Dispose of contents/container to an approved waste disposal plant.[2][3][5]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and address common experimental challenges.
Section 1: Synthesis of this compound
The synthesis of N-aryl maleimides, such as this compound, is most commonly achieved through a two-step process. This involves the initial acylation of the corresponding aniline with maleic anhydride to form an intermediate maleanilic acid, followed by a dehydration and cyclization step to yield the final maleimide product.[1][2]
Troubleshooting and FAQs: Synthesis
Q1: My yield for the first step, the formation of N-(3-chlorophenyl)maleanilic acid, is lower than expected. What are the common causes?
A1: While this step typically proceeds with high yields (often 97–98%), several factors can lead to reduced output.[3]
-
Incomplete Reaction: Ensure that the 3-chloroaniline is added to the dissolved maleic anhydride solution at a controlled rate. A rapid addition can lead to localized heating and potential side reactions. The reaction is often stirred for at least one hour at room temperature to ensure completion.[3]
-
Purity of Reagents: Use pure maleic anhydride and 3-chloroaniline. Impurities in the starting materials can interfere with the reaction.
-
Moisture: While the reaction is not as sensitive to moisture as the subsequent cyclization step, it is good practice to use anhydrous solvents like diethyl ether to prevent hydrolysis of the maleic anhydride.
Q2: The cyclization of the maleanilic acid to the final maleimide is resulting in a low yield. How can I optimize this step?
A2: The cyclization is the most critical step for maximizing the overall yield. Several methods exist, with the most common employing acetic anhydride and a catalyst.
-
Temperature Control: Overheating during the cyclization can lead to decomposition and side reactions. For the acetic anhydride/sodium acetate method, maintaining a temperature range of 60-70°C is crucial.[2][4]
-
Anhydrous Conditions: The reaction is a dehydration, so all reagents and glassware must be thoroughly dried. Acetic anhydride is highly susceptible to hydrolysis. Use anhydrous sodium acetate as the catalyst.[1]
-
Reaction Time: Heating for 30-60 minutes is typical for the acetic anhydride method.[2][3] Prolonged heating does not necessarily improve the yield and can promote the formation of byproducts.
-
Alternative Catalysts: A single-step process using p-toluenesulfonic acid as a catalyst in a solvent that forms an azeotrope with water (like toluene) can also be effective. This method involves removing water as it is formed to drive the reaction to completion.[5]
Q3: During the work-up of the cyclization reaction, I observe a vigorous reaction when adding water. Is this normal?
A3: Yes, this is expected. The reaction mixture contains a significant excess of acetic anhydride. When ice-cold water is added to precipitate the product, the unreacted acetic anhydride is hydrolyzed in a highly exothermic reaction. It is essential to cool the reaction mixture before quenching and to add the water slowly and with vigorous stirring in a well-ventilated fume hood.[2][3]
Q4: What are common side reactions during the synthesis of N-aryl maleimides?
A4:
-
Incomplete Cyclization: The most common issue is the presence of unreacted N-(3-chlorophenyl)maleanilic acid in the final product. This can be addressed by ensuring optimal reaction time and temperature during the cyclization step.
-
Polymerization: Maleimides can act as monomers in polymerization reactions, especially at high temperatures.[6] Avoiding excessive heat during cyclization and purification is important.
-
Hydrolysis of Product: During work-up and purification, exposure to basic conditions can lead to the opening of the maleimide ring. It is important to maintain neutral or slightly acidic conditions.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of N-(3-chlorophenyl)maleanilic acid
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In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Once the maleic anhydride is fully dissolved, add a solution of 3-chloroaniline (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
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A thick suspension will form. Continue stirring at room temperature for 1 hour.
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Cool the mixture in an ice bath to 15-20°C.
-
Collect the product by suction filtration. The resulting cream-colored powder is typically used in the next step without further purification. The expected yield is generally very high (97-98%).[3]
Step B: Synthesis of this compound (Cyclization)
-
In an Erlenmeyer flask, add anhydrous sodium acetate (catalytic amount) to acetic anhydride.
-
Add the N-(3-chlorophenyl)maleanilic acid from Step A to the mixture.
-
Gently heat the suspension on a steam bath (or in a water bath at 60-70°C) with swirling for 30-60 minutes until the solid dissolves.[2][3]
-
Cool the reaction mixture in a cold-water bath.
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Pour the cooled solution into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
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Collect the crude product by suction filtration and wash it several times with cold water.
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The crude product can be recrystallized from a suitable solvent like ethanol or cyclohexane to yield the pure this compound.[2][3]
Data Presentation: Reaction Parameters
| Parameter | Step A: Acylation | Step B: Cyclization (Acetic Anhydride) |
| Key Reagents | Maleic Anhydride, 3-Chloroaniline | N-(3-chlorophenyl)maleanilic acid, Acetic Anhydride, Sodium Acetate |
| Solvent | Anhydrous Diethyl Ether | Acetic Anhydride (serves as solvent and reagent) |
| Temperature | Room Temperature, then 15-20°C | 60-70°C |
| Reaction Time | 1 hour | 30-60 minutes |
| Typical Yield | 97-98%[3] | 70-80%[2][3] |
Experimental Workflow Visualization
Caption: Two-step synthesis of this compound.
Section 2: Application in Bioconjugation - Troubleshooting Guide
Once synthesized, this compound is often used to modify proteins and peptides via reaction with thiol groups (e.g., from cysteine residues). This is known as a Michael addition.
Troubleshooting and FAQs: Bioconjugation
Q1: What is the optimal pH for reacting the maleimide with a thiol-containing molecule?
A1: The optimal pH range is between 6.5 and 7.5.[7]
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Below pH 6.5: The reaction rate significantly decreases because the thiol group (R-SH) is predominantly protonated and less nucleophilic.
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Above pH 7.5: The maleimide ring becomes susceptible to hydrolysis, rendering it inactive. Additionally, side reactions with other nucleophilic groups, such as the primary amines on lysine residues, become more prevalent. At a neutral pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.
Q2: My conjugation yield is low or non-existent. What are the likely causes?
A2: Several factors can lead to low conjugation efficiency:
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Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed. Always prepare aqueous solutions of the maleimide immediately before use. For storage, dissolve it in a dry, aprotic solvent like DMSO or DMF.[8]
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Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides. Ensure that buffers are degassed and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[7] If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction. A starting point is often a 10-20 fold molar excess of the maleimide.
-
Competing Nucleophiles: Avoid buffers that contain competing nucleophiles, such as Tris (if pH > 7.5) or other thiol-containing compounds like DTT.[7]
Q3: I am observing instability in my final conjugate. What could be the cause?
A3: The thioether bond formed in the maleimide-thiol reaction can be reversible through a process called a retro-Michael reaction. This is a significant issue, especially in environments with a high concentration of other thiols (like in vivo with glutathione), and can lead to the transfer of the conjugated molecule.[8]
-
Stabilization: Some strategies to increase stability include incubating the conjugate at a slightly basic pH (8.5-9.0) after the initial reaction to promote the hydrolysis of the thiosuccinimide ring, which can stabilize the linkage.[8]
Data Presentation: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Rationale |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and minimizing side reactions (hydrolysis, reaction with amines).[7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide helps drive the reaction to completion. This should be optimized.[7] |
| Reagent Stock Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[8] |
| Buffer Choice | PBS, HEPES | Avoid buffers with competing nucleophiles (e.g., Tris, DTT).[7] |
Signaling Pathway and Side Reaction Visualization
Caption: Key reaction pathways and side reactions in maleimide-thiol conjugation.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
overcoming solubility issues with N-(3-chlorophenyl)maleimide in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-chlorophenyl)maleimide, focusing on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My N-(3-chlorophenyl)maleimide is not dissolving in my aqueous reaction buffer. What should I do?
A1: N-(3-chlorophenyl)maleimide, like many N-phenylmaleimide derivatives, has very low solubility in aqueous buffers.[1] It is essential to first prepare a concentrated stock solution in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2] This stock solution can then be added in a small volume to your aqueous reaction buffer immediately before use.
Q2: What is the recommended solvent and concentration for an N-(3-chlorophenyl)maleimide stock solution?
A2: Anhydrous (water-free) DMSO or DMF are the recommended solvents for preparing stock solutions.[1][2] Using an anhydrous solvent is critical to prevent the hydrolysis of the maleimide group.[1][2] A starting concentration of 10-50 mM is recommended, but the maximum concentration should be determined empirically.
Q3: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer is a common issue due to the low aqueous solubility of the compound.[1] To mitigate this, try the following:
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Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the maleimide derivative in the aqueous buffer.
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Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
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Co-solvents: Consider the addition of a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to the final aqueous buffer, if compatible with your experimental system.
Q4: What is the optimal pH for working with N-(3-chlorophenyl)maleimide in aqueous buffers?
A4: For the maleimide-thiol conjugation reaction, the optimal pH range is 6.5-7.5.[1][2] This range represents a critical balance: below pH 6.5, the concentration of the reactive thiolate anion is too low, slowing the desired reaction.[2] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and reactivity towards other nucleophilic groups like primary amines (e.g., lysine) can also occur.[1][2]
Q5: Why is the stability of the maleimide group a concern in aqueous solutions?
A5: The maleimide ring is susceptible to hydrolysis (ring-opening) in aqueous solutions, a reaction that is significantly accelerated at alkaline pH (pH > 7.5).[2] This hydrolysis forms an unreactive maleamic acid derivative, which can no longer participate in the desired conjugation reaction with thiol groups.[2] Therefore, maintaining the recommended pH and preparing fresh solutions are crucial.
Troubleshooting Guide
If you are encountering solubility or reactivity issues, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for N-(3-chlorophenyl)maleimide.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility |
| N-Phenylmaleimide | Water | 25 | ~0.9 g/L |
| N-Phenylmaleimide | Water | Not Specified | 1.5 g/L |
| N-(3-chlorophenyl)maleimide | Water | Not Specified | Expected to be < 0.9 g/L |
| N-(3-chlorophenyl)maleimide | DMSO | Not Specified | Readily Soluble |
Note: The cited aqueous solubility values for N-Phenylmaleimide may reflect variations in experimental conditions (e.g., pH). Expect N-(3-chlorophenyl)maleimide to have lower aqueous solubility.
Key Reaction Pathways
The desired conjugation reaction competes with the maleimide hydrolysis side reaction. Optimizing experimental conditions pushes the equilibrium towards the formation of the stable thioether bond.[2]
Caption: Competing reaction pathways for N-(3-chlorophenyl)maleimide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution to be used for subsequent dilutions into aqueous buffers.
Caption: Workflow for preparing a 10 mM stock solution.
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of N-(3-chlorophenyl)maleimide powder. For a 10 mM solution, this would be 2.08 mg per 1 mL of solvent.
-
Add Solvent: In a suitable vial, add the appropriate volume of anhydrous DMSO.
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Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved.[1] Gentle warming or sonication can be used if necessary, but avoid high temperatures.
-
Storage: Store the stock solution in small aliquots, protected from light and moisture, at -20°C.[1][2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Protocol 2: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating N-(3-chlorophenyl)maleimide to a thiol-containing molecule (e.g., a protein with cysteine residues) while minimizing solubility issues and hydrolysis.
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES) at a pH of 7.0-7.5.[2] A typical protein concentration is 1-10 mg/mL.[2]
-
(Optional) Disulfide Reduction: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[2] If necessary, remove excess TCEP using a desalting column before proceeding.[2]
-
Maleimide Reagent Addition: Immediately before use, thaw an aliquot of the N-(3-chlorophenyl)maleimide stock solution (from Protocol 1). Add a 10-20 fold molar excess of the stock solution to the protein solution while gently stirring.[2] It is crucial to add the small volume of DMSO stock directly to the vigorously stirred protein solution to prevent localized high concentrations and precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[2]
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, a quenching reagent like free cysteine or N-acetyl cysteine can be added.[2]
-
Purification: Remove excess, unreacted N-(3-chlorophenyl)maleimide and byproducts using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.[2]
References
Technical Support Center: Purification of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as maleic anhydride and 3-chloroaniline. Additionally, the intermediate, N-(3-chlorophenyl)maleamic acid, may be present if the cyclization reaction is incomplete. Residual solvents from the synthesis and work-up are also potential contaminants.
Q2: Which purification techniques are most effective for this compound?
A2: The two most recommended and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: How can I remove unreacted 3-chloroaniline from my product?
A3: Unreacted 3-chloroaniline can be effectively removed by washing the crude product with a dilute acid solution, such as 1-5% aqueous HCl. The aniline will form a water-soluble salt (3-chloroanilinium chloride) and be extracted into the aqueous phase, leaving the desired product in the organic layer.
Q4: How can I remove unreacted maleic anhydride?
A4: Maleic anhydride can be removed by washing the crude product with a mild basic solution, like 5% aqueous sodium bicarbonate. The maleic anhydride will be hydrolyzed to maleic acid, which then forms a water-soluble sodium salt and is removed in the aqueous phase.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent).- The cooling process is too rapid. | - Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- Impurities are depressing the melting point. | - Choose a solvent with a lower boiling point.- Try a solvent mixture.- Perform a preliminary purification by column chromatography to remove impurities. |
| Low recovery of the purified product. | - The chosen solvent is too good at dissolving the product, even at low temperatures.- Premature crystallization during hot filtration. | - Test different solvents or solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- Ensure slow crystal growth to minimize the inclusion of impurities. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping bands). | - The polarity of the eluent is too high.- The column is overloaded with the sample.- The sample was not loaded in a narrow band. | - Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent in the mixture).- Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of solvent for loading to ensure a concentrated starting band. |
| The product is not eluting from the column. | - The polarity of the eluent is too low. | - Gradually increase the polarity of the eluent (gradient elution). |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process. |
| Streaking or tailing of spots on TLC analysis of fractions. | - The compound is interacting too strongly with the silica gel.- The sample is acidic or basic. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Choose a suitable solvent or solvent system. For N-aryl maleimides, common solvents include ethanol, ethyl acetate, cyclohexane, and toluene.[] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) with different solvent mixtures (e.g., hexane/ethyl acetate, petroleum ether/ethyl acetate). The ideal system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Summary of Purification Parameters for N-Aryl Maleimides
| Compound Family | Purification Method | Solvent/Eluent System | Reference |
| N-(nitrophenyl)maleimides | Recrystallization | Cyclohexane | [] |
| N-(methylphenyl)maleimides | Recrystallization | Absolute ethanol, then cyclohexane | [] |
| General N-substituted maleimides | Column Chromatography | Silica gel with non-polar solvents | [2] |
| 3-(3-chlorophenyl)-1-phenylpyrrolidine-2,5-dione | Column Chromatography | Petroleum Ether : Ethyl Acetate |
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
minimizing side products in N-(3-chlorophenyl)maleimide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in reactions involving N-(3-chlorophenyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with N-(3-chlorophenyl)maleimide?
A1: The primary side reactions when using N-(3-chlorophenyl)maleimide, particularly in bioconjugation, include:
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Hydrolysis of the maleimide ring: In aqueous solutions, especially at neutral to high pH, the maleimide ring can open to form an unreactive maleamic acid derivative, preventing conjugation.[1][2]
-
Reaction with primary amines: At pH values above 7.5, the selectivity for thiols decreases, and the maleimide can react with primary amines, such as the side chains of lysine residues.[3]
-
Retro-Michael reaction (thiol exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. This can lead to the transfer of the maleimide conjugate to other thiol-containing molecules, a significant issue in thiol-rich environments like in vivo conditions.[4]
-
Thiazine rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine ring. This is more prevalent at neutral or basic pH.[5]
-
Polymerization: N-substituted maleimides can undergo polymerization, which can be initiated by radicals or anions.
Q2: What is the optimal pH for reacting N-(3-chlorophenyl)maleimide with thiols?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] This range provides the best balance between a fast reaction rate and high selectivity for thiols over other nucleophiles like amines.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Q3: How can I prevent hydrolysis of N-(3-chlorophenyl)maleimide?
A3: To minimize hydrolysis, it is crucial to:
-
Maintain the reaction pH between 6.5 and 7.5.[1]
-
Prepare aqueous solutions of N-(3-chlorophenyl)maleimide immediately before use.[1]
-
For storage, dissolve the compound in a dry, aprotic organic solvent like DMSO or DMF and store it at -20°C.[6]
Q4: How can I improve the stability of the final conjugate and prevent the retro-Michael reaction?
A4: The stability of the thioether linkage can be significantly enhanced by promoting the hydrolysis of the thiosuccinimide ring after conjugation. This forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[4] N-aryl maleimides, like N-(3-chlorophenyl)maleimide, have an advantage here as the electron-withdrawing nature of the aryl group accelerates this stabilizing hydrolysis.[7][8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for a controlled period after the initial conjugation.[4]
Q5: Are there specific considerations when conjugating to an N-terminal cysteine?
A5: Yes, the primary concern is the potential for thiazine rearrangement.[5] To minimize this side reaction, it is recommended to perform the conjugation at the lower end of the optimal pH range (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of N-(3-chlorophenyl)maleimide | Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1] |
| Oxidation of Thiol Groups | Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Incomplete Reduction of Disulfide Bonds | If working with proteins, ensure complete reduction of disulfide bonds using a 10-100 fold molar excess of a non-thiol reducing agent like TCEP. |
| Suboptimal pH | Verify the pH of your reaction buffer. A pH below 6.5 will significantly slow the reaction, while a pH above 7.5 will increase hydrolysis and side reactions with amines.[3] |
| Incorrect Stoichiometry | A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. This may need to be optimized for your specific substrate. |
Issue 2: Poor Selectivity and Presence of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Reaction with Primary Amines (e.g., Lysine) | Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols.[3] |
| Thiazine Rearrangement (with N-terminal Cysteine) | Perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[5] |
| Polymerization of N-(3-chlorophenyl)maleimide | Ensure the absence of radical initiators and perform the reaction under an inert atmosphere if necessary. |
Issue 3: Instability of the Final Conjugate
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, adjust the pH to 8.5-9.0 and incubate for a controlled period to promote the hydrolysis of the thiosuccinimide ring to a more stable ring-opened structure. Monitor the conversion by mass spectrometry.[4] |
Quantitative Data Summary
Note: Specific kinetic data for N-(3-chlorophenyl)maleimide is limited. The following data for N-aryl maleimides is provided as a close approximation due to structural and electronic similarities.
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[9] |
Table 2: Comparative Stability of Maleimide-Thiol Conjugates (N-Aryl vs. N-Alkyl)
| Stability Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Key Findings |
| Deconjugation in Serum (7 days at 37°C) | 35-67% | <20% | N-aryl conjugates exhibit significantly less drug loss in a physiologically relevant environment.[7] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours | ~1.5 hours | The rapid hydrolysis of the N-aryl thiosuccinimide ring leads to a more stable, ring-opened product.[10] |
| Reaction Rate with Thiols | Slower | ~2.5 times faster | N-aryl maleimides generally react faster with thiols.[11] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed buffer at a pH between 6.5 and 7.5 (e.g., PBS, HEPES).[6]
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
Preparation of N-(3-chlorophenyl)maleimide Solution:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of N-(3-chlorophenyl)maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the N-(3-chlorophenyl)maleimide stock solution to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with any excess maleimide.[1]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and byproducts.[6]
-
Protocol 2: Post-Conjugation Stabilization
-
Perform Conjugation and Purification: Follow Protocol 1 for the initial conjugation and purification of the conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C. Monitor the hydrolysis of the thiosuccinimide ring to the stable succinamic acid thioether by mass spectrometry.
-
Re-neutralization: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.
Protocol 3: Synthesis of N-(3-chlorophenyl)maleimide
This is a two-step synthesis from 3-chloroaniline and maleic anhydride.
-
Formation of N-(3-chlorophenyl)maleamic acid:
-
Dissolve 3-chloroaniline in a suitable solvent like acetic acid.
-
Slowly add an equimolar amount of maleic anhydride with stirring.
-
Isolate the resulting precipitate by vacuum filtration.
-
-
Cyclization to N-(3-chlorophenyl)maleimide:
-
Suspend the N-(3-chlorophenyl)maleamic acid in acetic anhydride with a catalytic amount of sodium acetate.[12]
-
Heat the mixture (e.g., 85-95°C) for about 1 hour with stirring.[12]
-
Cool the reaction mixture and precipitate the product by adding it to ice water.
-
Filter and recrystallize the product from a suitable solvent like ethanol.[12]
-
Visualizations
Caption: Desired thiol-maleimide reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Workflow for post-conjugation stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. kinampark.com [kinampark.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. chemistry-online.com [chemistry-online.com]
optimizing reaction conditions for N-(3-chlorophenyl)maleimide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-(3-chlorophenyl)maleimide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-(3-chlorophenyl)maleimide?
A1: The most common method is a two-step process. First, maleic anhydride reacts with 3-chloroaniline in a suitable solvent to form the intermediate N-(3-chlorophenyl)maleamic acid. This intermediate is then cyclized, typically through dehydration using a reagent like acetic anhydride with a catalyst such as sodium acetate, to yield the final N-(3-chlorophenyl)maleimide product.[1][2][3]
Q2: My cyclization reaction to form the maleimide is not working or giving low yields. What are the common causes?
A2: Low yields in the cyclization step can be due to several factors. Overheating the reaction can lead to side product formation; for instance, when using acetic anhydride and sodium acetate, the temperature should be carefully controlled, preferably around 65°C.[4] Incomplete conversion of the maleamic acid intermediate can also be a cause. Ensure sufficient reaction time and appropriate amounts of the dehydrating agent and catalyst.[4] Another possibility is the degradation of the product during workup.
Q3: I am observing impurities in my final product after synthesis. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (maleic anhydride, 3-chloroaniline), the intermediate N-(3-chlorophenyl)maleamic acid, and byproducts from side reactions.[5] Purification can be achieved through recrystallization from a suitable solvent like ethanol.[1] For more persistent impurities, silica gel column chromatography can be employed.[6] Distillation is often challenging due to the high boiling point of N-substituted maleimides and the risk of polymerization at elevated temperatures.[6]
Q4: My N-(3-chlorophenyl)maleimide derivative is unstable in solution. Why is this happening?
A4: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the unreactive maleamic acid derivative.[7][8] This hydrolysis is accelerated at pH values above 7.5 and at higher temperatures.[9] For storage, it is recommended to keep the compound as a solid in a cool, dry place. If a stock solution is necessary, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10] Aqueous solutions should be prepared fresh immediately before use.[7]
Q5: What are the optimal pH conditions for reacting N-(3-chlorophenyl)maleimide derivatives with thiols (e.g., in bioconjugation)?
A5: The optimal pH range for the Michael addition reaction between a maleimide and a thiol is between 6.5 and 7.5.[7][9] Within this range, the reaction is highly selective for thiols.[7] At a pH below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and can also react with amines.[7][11]
Troubleshooting Guides
Guide 1: Low Yield or No Product in N-(3-chlorophenyl)maleimide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of N-(3-chlorophenyl)maleamic acid (Step 1) | Incomplete reaction between maleic anhydride and 3-chloroaniline. | Ensure equimolar amounts of reactants. Stir the reaction mixture for a sufficient duration (e.g., overnight) at room temperature to allow for complete precipitation of the intermediate.[12] |
| Loss of product during filtration or washing. | Use a minimal amount of cold solvent for washing the precipitate to avoid redissolving the product. | |
| Low yield of N-(3-chlorophenyl)maleimide (Step 2 - Cyclization) | Incomplete cyclization of the maleamic acid intermediate. | Ensure the use of a sufficient excess of the dehydrating agent (e.g., acetic anhydride).[4] Optimize the reaction time and temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[13] |
| Overheating during cyclization leading to degradation or polymerization. | Carefully control the reaction temperature. For the acetic anhydride/sodium acetate method, a temperature of 60-70°C is recommended.[4] | |
| Product degradation during workup. | After cyclization, cool the reaction mixture before precipitating the product in ice water to minimize hydrolysis.[14] |
Guide 2: Product Instability and Conjugation Issues
| Symptom | Possible Cause | Suggested Solution |
| Loss of product activity upon storage in solution. | Hydrolysis of the maleimide ring. | Prepare aqueous solutions of the maleimide derivative immediately before use. For stock solutions, use an anhydrous organic solvent (DMSO, DMF) and store at low temperatures (-20°C or -80°C).[10] |
| Low efficiency in Michael addition reaction with a thiol. | Incorrect pH of the reaction buffer. | Adjust the pH of the reaction buffer to the optimal range of 6.5-7.5 using a non-nucleophilic buffer like phosphate or HEPES.[11] |
| Presence of competing thiols in the reaction mixture. | Ensure that any extraneous thiol-containing compounds (e.g., dithiothreitol from a previous step) are removed before adding the maleimide derivative, for instance, by using a desalting column.[11] | |
| The thioether bond of the conjugate is unstable (retro-Michael reaction). | The thioether bond formed can be reversible. To improve stability, after the conjugation is complete, you can induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0. This creates a stable, ring-opened structure.[15] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chlorophenyl)maleimide
This protocol is a two-step procedure involving the formation of the maleamic acid intermediate followed by cyclization.
Step A: Formation of N-(3-chlorophenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as acetic acid or tetrahydrofuran (THF).[1][12]
-
Slowly add a solution of 3-chloroaniline (1 equivalent) to the flask while stirring at room temperature.
-
Continue stirring the mixture. A precipitate of N-(3-chlorophenyl)maleamic acid will form. The reaction can be stirred for several hours or overnight to ensure complete reaction.[12]
-
Isolate the resulting solid by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be dried and used in the next step without further purification.
Step B: Formation of N-(3-chlorophenyl)maleimide
-
In a separate flask, prepare a mixture of acetic anhydride (e.g., ~2 ml per gram of maleamic acid) and a catalytic amount of anhydrous sodium acetate (e.g., ~0.05 g per gram of maleamic acid).[1]
-
Add the N-(3-chlorophenyl)maleamic acid from Step A to this mixture.
-
Heat the mixture with stirring in a water bath at 60-70°C for about 1 hour.[1][4] The solution should become clear.
-
Cool the flask to room temperature, and then place it in an ice bath.
-
Pour the cooled reaction mixture into ice water to precipitate the N-(3-chlorophenyl)maleimide.
-
Filter the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.[1]
Visualizations
Caption: Synthesis workflow for N-(3-chlorophenyl)maleimide.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. kinampark.com [kinampark.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. tandfonline.com [tandfonline.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Efficiency | Hydrolysis of this compound: The maleimide ring may have hydrolyzed to the unreactive maleamic acid derivative due to prolonged exposure to aqueous buffer, especially at neutral to high pH.[1] | - Prepare fresh stock solutions of the maleimide in an anhydrous solvent like DMSO or DMF immediately before use.[1][2]- Minimize the time the maleimide is in an aqueous buffer before initiating the conjugation reaction.- Verify the pH of your reaction buffer is within the optimal range of 6.5-7.5 for thiol-maleimide conjugation.[3] |
| Inconsistent Results Between Experiments | Inconsistent Storage/Handling of Stock Solutions: The stability of the maleimide in solution can be affected by storage time, temperature, and exposure to moisture. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a desiccated environment.- Always use anhydrous solvents for preparing stock solutions. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the Compound: New peaks may correspond to the hydrolyzed maleamic acid form or other degradation products. | - Analyze a sample of your maleimide solution by RP-HPLC or LC-MS to confirm its purity before use.- The primary degradation product is likely the corresponding maleamic acid, which can be identified by its mass. |
| Precipitation of the Compound in Aqueous Buffer | Low Aqueous Solubility: this compound may have limited solubility in purely aqueous solutions. | - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer, ensuring the final organic solvent concentration is compatible with your experiment.- Do not exceed the solubility limit of the compound in the final buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in solution?
A1: The main stability concern for this compound, like other maleimides, is its susceptibility to hydrolysis. The maleimide ring can react with water to open up and form the corresponding maleamic acid.[1] This hydrolyzed form is no longer reactive towards thiol groups, thus preventing its use in conjugation reactions.[1]
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor. The rate of maleimide hydrolysis is significantly accelerated at neutral and basic pH (pH > 7).[3][4] For optimal stability of the unreacted maleimide, slightly acidic conditions (pH < 6.5) are preferable, although this will slow down the rate of a subsequent conjugation reaction with thiols.[3] The recommended pH range for performing thiol-maleimide conjugation is 6.5-7.5, which balances the reactivity of the thiol with the stability of the maleimide.[3]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions.[1][2] These solvents are polar enough to dissolve the compound and are "anhydrous," which prevents premature hydrolysis. Stock solutions should be prepared fresh whenever possible.
Q4: How should I store solutions of this compound?
A4: For short-term storage, solutions in anhydrous organic solvents can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C in a desiccated environment to minimize degradation from moisture and repeated freeze-thaw cycles.
Q5: After conjugation to a thiol-containing molecule, are there any stability issues I should be aware of?
A5: Yes, the resulting thiosuccinimide linkage can undergo two competing reactions:
-
Retro-Michael Reaction: This is the reverse of the conjugation reaction, where the bond between the thiol and the maleimide breaks. This is a significant issue in environments containing other thiols, such as glutathione in plasma, which can lead to thiol exchange.[2][5][6]
-
Thiosuccinimide Ring Hydrolysis: The succinimide ring of the conjugate can hydrolyze to form a stable, ring-opened product. This reaction is accelerated by electron-withdrawing groups on the N-substituent (like the 3-chlorophenyl group) and at a higher pH.[7] While this introduces structural isomers, the resulting ring-opened product is resistant to the retro-Michael reaction, leading to a more stable conjugate overall.[6][7]
Quantitative Stability Data
| Compound | Condition | Half-life (t½) | Reference |
| N-phenyl maleimide (unconjugated) | pH 7.4, 25°C | ~55 minutes | [1] |
| N-fluorophenyl maleimide (unconjugated) | pH 7.4, 25°C | 28 minutes | [1] |
| N-ethylmaleimide (unconjugated) | pH 7-9 | Rate is proportional to hydroxide ion concentration | [4] |
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of this compound by RP-HPLC
This protocol describes a general method to determine the rate of hydrolysis of this compound in a buffered solution.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Initiate Hydrolysis: Add a small volume of the 10 mM stock solution to a larger volume of PBS (pH 7.4) pre-warmed to 37°C to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the reaction. Vortex briefly to mix.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by diluting the aliquot into a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% TFA) and store on ice or in an autosampler at 4°C.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of B, then ramp up to a high percentage of B over 15-20 minutes to elute the compound and its more polar degradation product.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
-
Data Analysis:
-
Identify the peaks for the parent this compound and its hydrolyzed product (which should have a shorter retention time).
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing hydrolytic stability via RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Assays with N-(3-Chlorophenyl)maleimide
Welcome to the technical support center for N-(3-chlorophenyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting unexpected assay results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments with N-(3-chlorophenyl)maleimide.
Issue 1: Low or No Conjugation to Thiols
You are observing a lower-than-expected or complete lack of reaction between N-(3-chlorophenyl)maleimide and your thiol-containing molecule (e.g., protein, peptide).
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect pH of Reaction Buffer | The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3][4] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.[1][3] Above pH 7.5, competing side reactions, such as reaction with amines and hydrolysis of the maleimide, become more prevalent.[1][2][5] Prepare a fresh reaction buffer and verify its pH immediately before use. |
| Hydrolyzed N-(3-chlorophenyl)maleimide | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[3][5] Prepare fresh stock solutions of N-(3-chlorophenyl)maleimide in an anhydrous organic solvent like DMSO or DMF immediately before use.[5] Avoid prolonged storage in aqueous buffers. |
| Presence of Competing Thiols in the Buffer | Buffers containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol will compete for reaction with the maleimide. Ensure your buffers are free of such components. If a reducing agent was used to reduce disulfide bonds, it must be removed prior to conjugation, for example, by using a desalting column.[3] |
| Oxidized Thiols on the Target Molecule | Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[4] Ensure that the thiol groups on your target molecule are in a reduced state. This can be achieved by pretreatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by its removal.[3] |
| Insufficient Molar Excess of N-(3-chlorophenyl)maleimide | To drive the conjugation reaction to completion, a molar excess of the maleimide reagent is often required. A 10:1 to 20:1 molar ratio of maleimide to thiol is a common starting point.[4] |
Experimental Workflow for Thiol Conjugation
Issue 2: High Background or Non-Specific Staining/Signal
You are observing a high background signal or evidence of non-specific interactions in your assay.
Possible Causes and Solutions
| Cause | Recommended Action |
| Reaction with Non-Thiol Nucleophiles | At pH values above 7.5, N-(3-chlorophenyl)maleimide can react with other nucleophiles, most commonly the primary amines on lysine residues.[2][5] Ensure the reaction pH is maintained within the optimal 6.5-7.5 range for thiol selectivity. |
| Assay Interference (PAINS-like Behavior) | Reactive small molecules can interfere with assays through various mechanisms, leading to false-positive results.[6] To test for this, you can: 1. Run the assay in the absence of the target molecule to see if N-(3-chlorophenyl)maleimide alone generates a signal. 2. Include a pre-incubation step of N-(3-chlorophenyl)maleimide with a high concentration of a non-target protein (like BSA) to see if this reduces the non-specific signal. 3. Add a quenching agent like N-acetyl cysteine before the addition of the detection reagent. |
| Precipitation of the Compound | N-aryl maleimides can have low aqueous solubility.[5] Precipitation of the compound can lead to light scattering and other artifacts in plate-based assays. Visually inspect for precipitates. If observed, reduce the final concentration of N-(3-chlorophenyl)maleimide or increase the percentage of organic co-solvent in your assay buffer.[5] |
Logical Flow for Diagnosing High Background
Issue 3: Instability of the Conjugate (Loss of Signal Over Time)
You observe that your purified conjugate loses its signal or activity over time, suggesting the bond between the maleimide and the thiol is not stable.
Possible Causes and Solutions
| Cause | Recommended Action |
| Retro-Michael Reaction (Deconjugation) | The thioether bond formed by the maleimide-thiol reaction can be reversible, especially in the presence of other thiols like glutathione in biological media. This can lead to the transfer of the maleimide-containing molecule to other thiols. While N-aryl maleimides like N-(3-chlorophenyl)maleimide form more stable adducts than N-alkyl maleimides, this can still occur.[7] To mitigate this, you can induce hydrolysis of the succinimide ring post-conjugation by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. This ring-opened product is more stable and resistant to the retro-Michael reaction. |
| Thiazine Rearrangement (for N-terminal Cysteine) | If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[8] This is more prominent at neutral or higher pH. To suppress this, consider performing the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[8] |
Signaling Pathway of Conjugate Instability
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-(3-chlorophenyl)maleimide with a thiol?
A1: The optimal pH range is 6.5 to 7.5.[1][2][3][4] In this range, the reaction with thiols is highly selective and efficient. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: How should I prepare and store N-(3-chlorophenyl)maleimide?
A2: Due to its susceptibility to hydrolysis, stock solutions should be prepared fresh in an anhydrous polar aprotic solvent such as DMSO or DMF.[5] These stock solutions should be stored at -20°C and protected from moisture. Avoid repeated freeze-thaw cycles.
Q3: My N-(3-chlorophenyl)maleimide won't dissolve in my aqueous buffer. What should I do?
A3: N-aryl maleimides generally have low solubility in aqueous buffers.[5] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock can then be added in a small volume to your aqueous reaction buffer with vigorous vortexing immediately before use. If precipitation still occurs, you may need to reduce the final concentration or add a small percentage of a co-solvent.[5]
Q4: Can N-(3-chlorophenyl)maleimide react with other amino acids besides cysteine?
A4: While highly selective for thiols in the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups. The most significant side reaction is with the primary amine of lysine residues, which becomes more prevalent at pH values above 7.5.[2][5]
Q5: Is the bond formed by N-(3-chlorophenyl)maleimide and a thiol permanent?
A5: The resulting thioether bond is generally stable, and N-aryl maleimides are known to form more stable adducts than N-alkyl maleimides.[7] However, the bond can be reversed through a retro-Michael reaction, particularly in environments with high concentrations of other thiols. To create a more permanent linkage, the succinimide ring can be hydrolyzed post-conjugation.
Key Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the protein containing free thiol(s) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2. If the protein contains disulfide bonds, they must first be reduced using a reagent like TCEP. After reduction, the TCEP must be removed using a desalting column.
-
Maleimide Preparation: Immediately before use, prepare a 10-20 mM stock solution of N-(3-chlorophenyl)maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-(3-chlorophenyl)maleimide stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Excess Maleimide: Remove unreacted N-(3-chlorophenyl)maleimide using a desalting column or through dialysis.
-
Characterization: Analyze the resulting conjugate using appropriate methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the number of conjugated maleimide molecules.
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Purify Conjugate: Following the conjugation reaction, purify the conjugate to remove excess, unreacted maleimide as described in Protocol 1.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the solution at room temperature for 1-2 hours to promote hydrolysis of the succinimide ring.
-
Final Buffer Exchange: Exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage using a desalting column or dialysis.
References
Technical Support Center: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the acylation of 3-chloroaniline with maleic anhydride to form the intermediate, N-(3-chlorophenyl)maleanilic acid. The second step is the dehydrative cyclization of this intermediate, typically using acetic anhydride and a catalyst like sodium acetate, to yield the final product.[1][2][3]
Q2: What are the critical parameters to control during the first step (formation of N-(3-chlorophenyl)maleanilic acid)?
A2: The initial reaction between 3-chloroaniline and maleic anhydride is often exothermic. Key parameters to control include the rate of addition of the aniline to the maleic anhydride solution and efficient heat dissipation to maintain the desired reaction temperature. Solvents like diethyl ether or acetic acid are commonly used for this step.[4][5]
Q3: What is the role of sodium acetate and acetic anhydride in the second step (cyclization)?
A3: Acetic anhydride serves as the dehydrating agent, removing the elements of water to facilitate the ring closure of the maleanilic acid intermediate. Sodium acetate acts as a catalyst for this cyclization reaction.[1][4][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. You can compare the spots of your reaction mixture with the starting materials (3-chloroaniline and maleic anhydride) and the intermediate (N-(3-chlorophenyl)maleanilic acid) to determine the extent of conversion.[6] The disappearance of the maleanilic acid spot and the appearance of the product spot indicate the reaction is proceeding.
Q5: What are the typical yields for this synthesis?
A5: Yields can vary based on the scale and specific conditions. The formation of the N-phenyl maleamic acid intermediate can achieve high yields, often in the range of 87-95%.[3] The subsequent cyclization to the maleimide typically provides yields from 79% to 93%.[3]
Troubleshooting Guide
Problem 1: Low Yield of N-(3-chlorophenyl)maleanilic acid (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure the 3-chloroaniline is added slowly to the maleic anhydride solution to control the exothermic reaction and prevent side reactions. Stir the mixture for a sufficient duration at room temperature to allow for complete precipitation of the product.[4] |
| Loss of product during filtration | Use a suitable solvent for washing the filtered product to minimize dissolution. Cold solvent can be used to reduce solubility losses. |
| Impure starting materials | Verify the purity of maleic anhydride and 3-chloroaniline before starting the reaction. Impurities can interfere with the reaction and reduce the yield. |
Problem 2: Low Yield of this compound (Step 2)
| Potential Cause | Suggested Solution |
| Incomplete cyclization | Ensure anhydrous conditions, as water can inhibit the reaction. Use anhydrous sodium acetate and ensure the maleanilic acid intermediate is thoroughly dried. The reaction may require heating to 60-70°C for an hour to proceed to completion.[1] |
| Hydrolysis of the product | During work-up, pouring the reaction mixture into ice-cold water helps to precipitate the product and minimize hydrolysis of the maleimide ring.[1][4] |
| Inefficient purification | Recrystallization from a suitable solvent, such as ethanol, can be used to purify the final product and remove unreacted starting material and byproducts.[1][5] |
Problem 3: Product is colored or impure
| Potential Cause | Suggested Solution |
| Presence of colored impurities | During recrystallization, activated carbon can be added to the hot solution to remove colored impurities.[5] |
| Side reactions | Overheating during the cyclization step can lead to side product formation. Maintain the recommended temperature range (e.g., 85–95 ºC).[5] |
| Incomplete removal of acetic anhydride | Wash the filtered product thoroughly with cold water to remove any residual acetic anhydride and acetic acid.[4] |
Experimental Protocols
Synthesis of N-(3-chlorophenyl)maleanilic acid (Step 1)
-
In a suitable reaction vessel, dissolve maleic anhydride (1.0 eq) in a solvent such as diethyl ether or acetic acid.[4][5]
-
Slowly add a solution of 3-chloroaniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.
-
Control the addition rate to maintain the reaction temperature at room temperature.
-
Stir the resulting suspension for approximately 1 hour at room temperature.[4]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the N-(3-chlorophenyl)maleanilic acid before proceeding to the next step.
Synthesis of this compound (Step 2)
-
In a round-bottom flask, create a slurry of N-(3-chlorophenyl)maleanilic acid (1.0 eq), anhydrous sodium acetate (catalytic amount, e.g., 0.3 eq), and acetic anhydride (excess, e.g., 5-6 eq).[1][5]
-
Heat the mixture with stirring to a temperature between 60-95°C for 1 hour.[1][5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water with vigorous stirring to precipitate the product.[1][4]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][5]
Visualizations
Caption: Overall synthesis workflow.
References
addressing batch-to-batch variability of N-(3-chlorophenyl)maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of N-(3-chlorophenyl)maleimide. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our conjugation experiments with different batches of N-(3-chlorophenyl)maleimide. What could be the cause?
A1: Batch-to-batch variability in N-(3-chlorophenyl)maleimide can stem from several factors, primarily related to purity and stability. Key potential causes include:
-
Presence of Impurities: The synthesis of N-aryl maleimides involves the reaction of an aniline with maleic anhydride followed by cyclization. Incomplete reaction can leave residual starting materials or the intermediate N-(3-chlorophenyl)maleamic acid.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially in the presence of moisture and at a pH above 7.5.[1][2] This opens the ring to form a non-reactive maleamic acid, reducing the concentration of the active maleimide in a given batch.
-
Improper Storage: N-(3-chlorophenyl)maleimide is a solid that should be stored in a cool, dry place.[3][4] Exposure to humidity and high temperatures can accelerate degradation.
Q2: What is the optimal pH for reactions involving N-(3-chlorophenyl)maleimide?
A2: For selective reaction with thiols (e.g., cysteine residues in proteins), the optimal pH range is 6.5-7.5.[1][2][5][6]
-
Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.[7]
-
Above pH 7.5, the maleimide group is more prone to hydrolysis, and side reactions with other nucleophiles, such as the primary amine of lysine residues, become more prevalent.[1][6][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][7]
Q3: How should I prepare and store stock solutions of N-(3-chlorophenyl)maleimide?
A3: Due to the risk of hydrolysis, it is not recommended to store N-(3-chlorophenyl)maleimide in aqueous solutions for extended periods.[8] Stock solutions should be prepared fresh in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and stored at -20°C for short durations.[1]
Q4: My final conjugate appears to be unstable. What could be the cause?
A4: The thioether bond formed between the maleimide and a thiol group can be reversible through a process called a retro-Michael reaction.[1][9] This can lead to the dissociation of the conjugate, especially in environments with high concentrations of other thiols.[9] To increase stability, the resulting thiosuccinimide ring can be hydrolyzed under slightly alkaline conditions (e.g., pH 8.5-9.0) to form a stable, ring-opened product.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using N-(3-chlorophenyl)maleimide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of N-(3-chlorophenyl)maleimide: The reagent may have degraded due to improper storage or handling. | Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][8] Ensure the reaction pH is maintained between 6.5 and 7.5.[1][2][5] |
| Oxidation of Thiol Groups: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[1] | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Degas buffers to remove dissolved oxygen. | |
| Incorrect Buffer Composition: The buffer may contain nucleophiles (e.g., Tris, DTT) that compete with the target thiol. | Use non-nucleophilic buffers such as PBS or HEPES.[6] | |
| Inconsistent Results Between Batches | Variable Purity: Different batches may have varying levels of purity and contaminants. | Perform a quality control check on each new batch using HPLC to assess purity and NMR or Mass Spectrometry to confirm identity. (See Experimental Protocols section). |
| Degradation During Storage: One batch may have been exposed to adverse conditions. | Always store N-(3-chlorophenyl)maleimide in a tightly sealed container in a cool, dry place. | |
| Poor Selectivity (Reaction with other residues) | High Reaction pH: pH is above the optimal range of 6.5-7.5. | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines.[1][7] |
| Instability of the Final Conjugate | Retro-Michael Reaction: The thioether linkage is reversing, leading to deconjugation.[9] | Consider a post-conjugation stabilization step by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0) to hydrolyze the succinimide ring.[6] |
Experimental Protocols
Protocol 1: Quality Control of N-(3-chlorophenyl)maleimide by HPLC
This protocol is for assessing the purity of different batches of N-(3-chlorophenyl)maleimide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of N-(3-chlorophenyl)maleimide in acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Analysis: Compare the chromatograms of different batches. The area of the main peak relative to the total area of all peaks indicates the purity. Significant variations in the number or size of impurity peaks between batches suggest variability.
Protocol 2: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating N-(3-chlorophenyl)maleimide to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
N-(3-chlorophenyl)maleimide
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8]
-
Maleimide Stock Solution: Immediately before use, prepare a 10-20 fold molar excess of N-(3-chlorophenyl)maleimide in anhydrous DMSO or DMF.[8]
-
Conjugation: Add the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
Purification: Remove excess, unreacted N-(3-chlorophenyl)maleimide and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Characterize the conjugate using techniques like Mass Spectrometry to confirm successful conjugation and determine the degree of labeling.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Key factors influencing the outcome of maleimide-thiol conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1203-24-3・N-(o-Chlorophenyl)maleimide・358-35421・354-35423[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione as a Monoglyceride Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione with Other Known Monoglyceride Lipase Inhibitors.
Introduction
This compound, also known as N-(3-chlorophenyl)maleimide, belongs to the class of N-substituted maleimides. This class of compounds has garnered significant interest for its diverse biological activities, including the inhibition of various enzymes. This guide provides a comparative analysis of the efficacy of this compound as an inhibitor of monoglyceride lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.
This document presents a comparison of this compound with other well-characterized MGL inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: MGL Inhibition by N-Substituted Maleimides
N-substituted maleimides, including this compound, are known to act as irreversible inhibitors of MGL. The proposed mechanism of action involves the covalent modification of cysteine residues within the enzyme's active site. The maleimide ring is a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This covalent bond formation leads to the irreversible inactivation of the enzyme.
Below is a diagram illustrating the general mechanism of MGL inhibition by an N-substituted maleimide.
A Comparative Guide to N-(3-chlorophenyl)maleimide and other Pyrrole-2,5-dione Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrrole-2,5-dione derivatives, commonly known as maleimides, represent a versatile class of compounds with a broad spectrum of biological activities. Their reactivity, stemming from the electrophilic double bond in the maleimide ring, allows for covalent interactions with biological nucleophiles, making them attractive candidates for targeted therapies. This guide provides a comparative analysis of N-(3-chlorophenyl)maleimide and other N-substituted pyrrole-2,5-dione analogs, focusing on their synthesis, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties. The information is curated to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Synthesis of N-Aryl Pyrrole-2,5-diones
The general synthesis of N-aryl maleimides is a well-established two-step process. The first step involves the reaction of an appropriate aniline with maleic anhydride to form an N-arylmaleamic acid intermediate. Subsequent cyclodehydration, typically through chemical or thermal methods, yields the desired N-aryl maleimide[1][2][3][4].
A common method for the cyclodehydration step involves heating the N-arylmaleamic acid with acetic anhydride and a catalyst such as sodium acetate[1][5]. This procedure is widely applicable for the synthesis of various substituted N-phenylmaleimides.
References
Validating the In Vivo Activity of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo antitumor activities of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione and its more complex derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione. Due to the limited availability of public data on the in vivo efficacy of this compound, this guide will utilize its derivative as a primary comparator to illustrate the potential therapeutic pathways and experimental validation necessary for this class of compounds.
Executive Summary
Derivatives of the 1H-pyrrole-2,5-dione core structure have demonstrated promising antitumor activities. Notably, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has shown significant in vitro growth inhibition of colon cancer cell lines and in vivo efficacy in a rat model of chemically induced colon cancer.[1] The proposed mechanism of action for this class of compounds involves the inhibition of key signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This guide will detail the experimental protocols for validating these activities and present the available data for comparison.
Data Presentation: In Vitro and In Vivo Activity
In Vitro Growth Inhibition Data
The following table summarizes the in vitro growth inhibitory activity of 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione against various human colon cancer cell lines.
| Compound | Cell Line | GI50 (M) |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 | ~1.0–1.6 × 10⁻⁸ |
| SW-620 | ~1.0–1.6 × 10⁻⁸ | |
| Colo-205 | ~1.0–1.6 × 10⁻⁸ |
Data sourced from Dubinina et al. 2007; Garmanchuk et al. 2013a, as cited in[1].
In Vivo Antitumor Activity
While specific quantitative in vivo data for tumor growth inhibition by 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione is not detailed in the available literature, it has been shown to inhibit colonic tumor growth in a rat chemically induced colon cancer model.[1] Further studies are required to quantify the tumor growth inhibition percentage and other pharmacokinetic and pharmacodynamic parameters.
Experimental Protocols
In Vitro GI50 Assay for Cancer Cell Lines
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, SW-620, Colo-205) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay: Use a colorimetric assay, such as the MTT or SRB assay, to determine the cell viability in each well.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
In Vivo Chemically Induced Colon Cancer Model in Rats
Objective: To evaluate the in vivo antitumor efficacy of a compound in a chemically induced colon cancer model.
Protocol:
-
Animal Model: Use male Wistar rats.
-
Carcinogen Induction: Administer a colon carcinogen, such as 1,2-dimethylhydrazine (DMH), subcutaneously once a week for several weeks to induce colon tumor formation.
-
Compound Administration: Once tumors are established, administer the test compound orally or via intraperitoneal injection at various doses. A control group should receive the vehicle.
-
Tumor Monitoring: Monitor tumor growth over time. At the end of the study, sacrifice the animals and excise the colons.
-
Data Collection: Count the number of tumors and measure their size. Perform histopathological analysis of the colon tissue.
-
Efficacy Evaluation: Compare the tumor number and size between the treated and control groups to determine the antitumor efficacy.
In Vitro EGFR and VEGFR2 Kinase Inhibition Assay
Objective: To determine the IC50 value of a compound for the inhibition of EGFR and VEGFR2 kinase activity.
Protocol:
-
Assay Principle: Utilize a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or VEGFR2 enzyme, the substrate (a specific peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR and VEGFR2 signaling pathways and the proposed point of inhibition.
Caption: Workflow for in vivo validation in a chemically induced colon cancer model.
References
Structure-Activity Relationship of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione derivatives, with a focus on their anticonvulsant and cytotoxic properties. The information presented herein is a synthesis of data from studies on structurally related N-substituted pyrrole-2,5-diones and phthalimides to elucidate the impact of various structural modifications on biological outcomes.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrole-2,5-dione core. The following table summarizes the quantitative data from various studies on related compounds, providing a basis for understanding the SAR of the target derivatives.
Table 1: Comparative Biological Activity of 1-Phenyl-1H-pyrrole-2,5-dione and Related Derivatives
| Compound ID | Core Structure | R1 (N-Phenyl Substitution) | R2 (Pyrrole-2,5-dione Substitution) | Biological Activity | Endpoint | Value | Reference |
| Series A | 1-Phenyl-1H-pyrrole-2,5-dione | 3-CF3, with dimethylamino at pyrrolidine-2,5-dione C3 | - | Anticonvulsant | MES ED50 | 49.6 mg/kg | [1] |
| Anticonvulsant | 6 Hz (32 mA) ED50 | 31.3 mg/kg | [1] | ||||
| Anticonvulsant | scPTZ ED50 | 67.4 mg/kg | [1] | ||||
| Series B | N-Phenylphthalimide | 2,6-dimethyl | 4-amino | Anticonvulsant | MES ED50 (oral, rats) | 25.2 µmol/kg | [2] |
| N-Phenylphthalimide | 2-methyl | 4-amino | Anticonvulsant | MES ED50 | 47.61 µmol/kg | [2] | |
| Series C | 1-Phenyl-1H-pyrrole-2,5-dione | 4-Cl | 3-(2H-[1][3][4]triazol-3-ylsulfanyl) | Antimicrobial (MRSA) | Zone of Inhibition | Highly Active | [5] |
| 1-Phenyl-1H-pyrrole-2,5-dione | 4-Br | 3-(2H-[1][3][4]triazol-3-ylsulfanyl) | Antimicrobial (MRSA) | Zone of Inhibition | Active | [5] | |
| Series D | 1H-pyrrole-2,5-dione | (Not specified) | (Not specified) | Cholesterol Absorption Inhibition | In vitro activity | More potent than ezetimibe | [6] |
| Series E | Pyrrole Hydrazone | 4-chlorophenyl | Multiple substitutions | Antiproliferative (Melanoma SH-4) | IC50 | 44.63 ± 3.51 µM | [7] |
Structure-Activity Relationship Insights
Based on the available data for related compounds, the following SAR can be inferred for this compound derivatives:
-
N-Phenyl Substitution: The substitution pattern on the N-phenyl ring is a critical determinant of anticonvulsant activity. Small, lipophilic groups at the 2 and 6 positions of the phenyl ring tend to enhance potency in the maximal electroshock (MES) test.[2][3] The presence of a 3-chloro substituent, as in the core topic, likely contributes to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets. For antimicrobial activity, substitutions on the phenyl ring also modulate the level of activity, with a 4-chloro substituent showing high activity against MRSA.[5]
-
Pyrrole-2,5-dione Core Substitution: Modifications to the pyrrole-2,5-dione ring can significantly impact biological activity. For instance, the introduction of a dimethylamino group at the 3-position of the pyrrolidine-2,5-dione ring appears to be favorable for potent anticonvulsant activity.[1] Furthermore, the addition of a bulky, lipophilic substituent at the 4-position of the 3-hydroxy-1H-pyrrole-2,5-dione core leads to potent inhibition of glycolic acid oxidase.[4]
-
Cytotoxicity: Pyrrole derivatives, including those with a substituted phenyl ring, have demonstrated cytotoxic and antiproliferative effects. For example, a pyrrole hydrazone with a 4-chlorophenyl substituent showed significant antiproliferative activity against human melanoma cells.[7] This suggests that this compound derivatives could also possess cytotoxic properties, which would be dependent on the specific substitution patterns.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a widely used preclinical screening test for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-30 g) are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline, 0.5% methylcellulose) is also included.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes post-administration), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The ability of the test compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify anticonvulsant drugs that may be effective against absence seizures.
-
Animal Model: Male albino mice (18-25 g) are commonly used.
-
Compound Administration: Test compounds are administered via the desired route (i.p. or p.o.).
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the dorsal neck region 30 or 60 minutes after compound administration.
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., melanoma SH-4) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of structural modifications to biological activity.
Caption: General experimental workflow for SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of N-(3-chlorophenyl)maleimide and Other Covalent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of N-(3-chlorophenyl)maleimide, a representative member of the N-aryl maleimide class of compounds. Due to the limited availability of a comprehensive, publicly accessible cross-reactivity profile for this specific molecule, this guide focuses on the well-established reactivity of the maleimide functional group. The performance of maleimides as covalent probes is compared with other commonly used cysteine-reactive electrophiles, supported by established experimental methodologies.
Maleimides are a class of chemical compounds that readily and selectively react with thiol groups, most notably the side chains of cysteine residues in proteins.[1][2] This reactivity makes them valuable tools in chemical biology and drug discovery for applications such as bioconjugation, chemical proteomics, and the development of covalent inhibitors.[3][4] N-(3-chlorophenyl)maleimide is an N-aryl substituted maleimide, and its reactivity is characteristic of this class of compounds.[5][6]
The inherent reactivity of the maleimide group, however, also presents a challenge in the form of potential cross-reactivity with numerous off-target proteins containing accessible cysteine residues. This guide aims to provide researchers with an objective comparison of the maleimide scaffold against other covalent warheads to inform the selection and interpretation of experiments using these reagents.
Comparative Data on Covalent Warhead Reactivity
The choice of a covalent warhead is a critical consideration in the design of targeted covalent inhibitors and chemical probes. The ideal warhead exhibits sufficient reactivity to engage its intended target while minimizing off-target interactions. The following table summarizes the general reactivity and selectivity profiles of maleimides in comparison to other common cysteine-reactive electrophiles.
| Covalent Warhead | Relative Reactivity with Cysteines | Selectivity Profile | Potential for Off-Target Effects | Key Considerations |
| Maleimide | High | Primarily targets cysteines, but can react with other nucleophiles at higher pH.[2] | High, due to the abundance and accessibility of cysteine residues on many proteins. | The resulting thioether bond can be reversible under certain conditions, leading to target disengagement and potential for off-target modification.[7] |
| Acrylamide | Moderate | Generally more selective for cysteines over other nucleophiles compared to maleimides. | Moderate to high, dependent on the specific acrylamide derivative and cellular context. | Forms a stable thioether bond. The reactivity can be tuned by substitution on the acrylamide. |
| Vinyl Sulfone | Moderate to High | Highly selective for cysteines. | Moderate, generally considered more selective than maleimides. | Forms a very stable thioether bond. |
| Chloroacetamide | High | Can react with cysteines, lysines, and histidines. | High, due to reactivity with multiple nucleophilic amino acid residues. | Less commonly used for targeted covalent inhibitors due to lower selectivity. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of a compound like N-(3-chlorophenyl)maleimide, several robust methods are employed. The two primary approaches are kinase profiling and chemical proteomics.
Protocol 1: Kinase Profiling
Kinase profiling is a high-throughput screening method used to assess the inhibitory activity of a compound against a large panel of purified kinases.[8][9] This provides a broad view of the compound's selectivity within the kinome, a frequent source of off-target effects for many inhibitors.[10]
Methodology:
-
Compound Preparation: The test compound, such as N-(3-chlorophenyl)maleimide, is serially diluted to a range of concentrations in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase from a diverse panel (e.g., the KinaseProfiler™ service from Eurofins Discovery offers over 445 kinases).[11]
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate (a peptide or protein that the kinase phosphorylates) and ATP (the phosphate donor) to each well. The test compound is also added at the desired concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Using assays like Kinase-Glo® (Promega) that measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
Fluorescence/FRET-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control (e.g., DMSO vehicle). The data is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase in the panel. A lower IC₅₀ value indicates a more potent inhibition.
Protocol 2: Chemical Proteomics (Activity-Based Protein Profiling)
Chemical proteomics methods, such as Activity-Based Protein Profiling (ABPP), are used to identify the protein targets of a compound in a complex biological sample, such as a cell lysate or even in live cells.[3][12] This approach provides a global view of the compound's interactions across the proteome.
Methodology:
-
Probe Synthesis (if necessary): For some ABPP workflows, the compound of interest (e.g., an analog of N-(3-chlorophenyl)maleimide) is synthesized with a "tag" (e.g., biotin or an alkyne group for click chemistry) to facilitate subsequent enrichment.
-
Sample Preparation: A proteome source, such as a cell lysate or tissue homogenate, is prepared.
-
Probe Incubation: The tagged or untagged compound is incubated with the proteome to allow for covalent modification of its targets. In a competitive profiling experiment, the proteome is pre-incubated with the untagged compound before adding a broad-spectrum, tagged probe for the same class of targets.
-
Target Enrichment:
-
If a tagged probe is used: The probe-labeled proteins are enriched from the complex mixture using an affinity resin that binds to the tag (e.g., streptavidin beads for a biotin tag).
-
Click Chemistry: If an alkyne-tagged probe is used, a reporter tag with an azide group (e.g., biotin-azide or a fluorescent dye-azide) is attached via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. The labeled proteins are then enriched.
-
-
Protein Digestion: The enriched proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the sequences of the peptides and can pinpoint the specific site of modification by the compound.
-
Data Analysis: The identified proteins are the potential targets and off-targets of the compound. In competitive profiling experiments, a decrease in the signal for a particular protein indicates that the untagged compound has bound to it and prevented its labeling by the tagged probe.
Visualizations
Caption: Workflow for Kinase Profiling to determine the selectivity of a compound.
Caption: Workflow for Chemical Proteomics to identify protein targets.
Caption: On-target versus off-target effects of a covalent inhibitor in a signaling pathway.
References
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-Chlorophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
Comparative Toxicity Analysis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione and Related N-Substituted Maleimides
Subtle alterations in the chemical structure of N-phenylmaleimide analogues, such as the position and type of halogen or alkyl group substitution, can lead to significant variations in their toxicological and pharmacological profiles.[1] Structure-activity relationship (SAR) studies are crucial in predicting the toxicity of these compounds, where factors like lipophilicity and electronic effects of the substituents play a pivotal role.[1][2][3][4]
Comparative Cytotoxicity Data
To contextualize the potential toxicity of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, the following table summarizes the available in vitro cytotoxicity data for a series of structurally related N-substituted maleimides. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration required to inhibit a biological process by 50%. These values are typically determined using cell-based assays such as the MTT or Neutral Red Uptake assays.
| Compound | Test System | Toxicity Metric (IC50) | Reference |
| N-(alkylphenyl)maleimides | Monoglyceride Lipase (MGL) Inhibition | 2.00 - 14.10 µM | [5] |
| N-(halogenophenyl)maleimides | Monoglyceride Lipase (MGL) Inhibition | 2.24 - 7.24 µM | [5] |
| N-(3-iodophenyl)maleimide | Monoglyceride Lipase (MGL) Inhibition | 2.24 µM | [5] |
| Spirooxindoles-based N-alkylated maleimides (4e, 4f) | Breast Cancer Cell Line (MCF-7) | < 6 µM | [6] |
Note: The IC50 values presented are for the inhibition of a specific enzyme (MGL) or for cytotoxicity against a cancer cell line and may not directly correlate with systemic toxicity. However, they provide a valuable measure of the compounds' biological activity and potential for cellular damage.
Experimental Protocols for Cytotoxicity Assessment
The determination of in vitro cytotoxicity is fundamental to understanding the toxic potential of chemical compounds. The following are detailed methodologies for two widely used cytotoxicity assays: the MTT assay and the Neutral Red Uptake assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[9][10]
-
Compound Treatment: Expose the cells to various concentrations of the test compound and control substances for a defined period (e.g., 24, 48, or 72 hours).[9][11]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2 to 4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[7][11] The amount of formazan produced is proportional to the number of viable cells.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability and cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[13][14]
Protocol:
-
Cell Plating and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with the test compound for a specified duration.[13][14]
-
Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[13][15]
-
Cell Washing: Remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated dye.[13]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.[13][14][15]
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.[14] The amount of absorbed dye is proportional to the number of viable cells.
Signaling Pathways in Chemically Induced Cytotoxicity
The toxicity of N-substituted maleimides is often initiated by their interaction with cellular components, leading to the activation of specific signaling pathways that culminate in cell death. A common mechanism involves the induction of oxidative stress and the subsequent activation of stress-activated protein kinases and apoptotic pathways.
Below is a simplified representation of a generic signaling pathway for chemically induced cytotoxicity.
Caption: A simplified diagram of signaling pathways involved in chemically induced cytotoxicity.
This diagram illustrates how a chemical insult can lead to cellular stress, activating various signaling pathways that determine the ultimate fate of the cell, be it survival or death through apoptosis or necrosis.[16][17][18][19][20] The specific pathways activated by this compound would depend on its precise molecular interactions within the cell.
References
- 1. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 2. The practice of structure activity relationships (SAR) in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. qualitybiological.com [qualitybiological.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. re-place.be [re-place.be]
- 16. An Adverse Outcome Pathway Network for Chemically Induced Oxidative Stress Leading to (Non)genotoxic Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advinus.com [advinus.com]
- 18. Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Unveiling the Selectivity of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class, against its primary biological target, Glycogen Synthase Kinase-3β (GSK-3β). The comparison includes well-characterized GSK-3β inhibitors, CHIR-99021 and SB-216763, to contextualize its potency and potential for selective inhibition.
Comparative Inhibitory Potency against GSK-3β
To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of two widely used and potent GSK-3β inhibitors, CHIR-99021 and SB-216763.
| Compound | Target | IC50 (nM) |
| This compound | GSK-3β | Data not publicly available |
| CHIR-99021 | GSK-3α | 10 |
| GSK-3β | 6.7[1] | |
| SB-216763 | GSK-3α/β | 34.3[2] |
This table will be updated as specific experimental data for this compound becomes available.
Understanding Selectivity: The Importance of Counter-Screening
A critical aspect of characterizing any kinase inhibitor is to determine its selectivity profile against other kinases. Due to the high degree of structural similarity within the ATP-binding pocket of many kinases, off-target effects are a common concern. For N-substituted maleimides, a key off-target to consider is Cyclin-Dependent Kinase 5 (CDK5), which shares significant homology with GSK-3β in its ATP-binding site. Therefore, a comprehensive evaluation of this compound should include its inhibitory activity against CDK5 to ascertain its selectivity window.
Experimental Protocols for In Vitro Kinase Inhibition Assays
To facilitate the experimental validation of the inhibitory potency and selectivity of this compound, a detailed protocol for a typical in vitro GSK-3β kinase inhibition assay is provided below. This protocol can be adapted for screening against other kinases, such as CDK5.
GSK-3β (or other kinase) Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant GSK-3β.
Materials:
-
Human recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (test compound)
-
Positive control inhibitors (e.g., CHIR-99021, SB-216763)
-
DMSO (for compound dilution)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence or radioactivity
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and its specific substrate peptide in the kinase assay buffer to their optimal concentrations.
-
Assay Reaction:
-
Add the diluted compounds to the assay plate.
-
Add the diluted GSK-3β enzyme to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescent signal.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified GSK-3β signaling pathway.
References
Benchmarking N-(3-chlorophenyl)maleimide and its Analogs Against Known Antimicrobial and Cytotoxic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of N-substituted maleimides, with a focus on halogenated phenyl derivatives, against established antimicrobial and cytotoxic agents. Due to the limited availability of specific experimental data for N-(3-chlorophenyl)maleimide in the reviewed literature, this document uses data for the closely related analog, N-(4-chlorophenyl)maleimide, as a representative of this class of compounds. The information is intended to provide a benchmark for researchers and professionals in drug development.
Mechanism of Action: N-Substituted Maleimides
N-substituted maleimides are known for their reactivity towards thiol groups, a characteristic that is believed to be central to their biological activity. The maleimide ring is an electrophile that can readily undergo a Michael addition reaction with nucleophilic sulfhydryl groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function, disruption of cellular signaling pathways, and ultimately, cell death.
In the context of antifungal activity, some studies suggest that N-substituted maleimides may specifically target enzymes involved in the synthesis of the fungal cell wall, such as β-(1,3)glucan synthase.[1] The disruption of the cell wall integrity would lead to osmotic instability and fungal cell lysis.
The cytotoxic effects of maleimide derivatives are also attributed to their reactivity with thiols. This can lead to the depletion of intracellular glutathione, an important antioxidant, and the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death through necrosis or apoptosis.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of N-substituted maleimides and a typical experimental workflow for their evaluation.
Data Presentation
The following tables summarize the available quantitative data for N-(4-chlorophenyl)maleimide and known antimicrobial and cytotoxic drugs. All concentration values are presented in µg/mL.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | Organism | MIC (µg/mL) | Reference Drug | Organism | MIC (µg/mL) |
| N-(4-chlorophenyl)maleimide | Escherichia coli | >20 µ g/disc | Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) |
| Bacillus subtilis | 9 mm inhibition at 10 µ g/disc | Streptomycin | Escherichia coli | <16 | |
| Saccharomyces cerevisiae | 13 mm inhibition at 10 µ g/disc | Fluconazole | Candida albicans | 0.25 - 8 | |
| Amphotericin B | Candida albicans | 0.06 - 1.0 |
Note: Data for N-(4-chlorophenyl)maleimide from the disc diffusion assay is presented as zone of inhibition, as specific MIC values were not found in the searched literature. A direct comparison with the MIC values of reference drugs should be made with caution.[3]
Table 2: Cytotoxicity (Half-maximal Inhibitory/Cytotoxic Concentration)
| Compound | Cell Line | IC50/CC50 (µM) | Reference Drug | Cell Line | IC50 (µM) |
| N-Aryl Maleimide Derivative (4l) | HUVEC | >100 | Doxorubicin | HepG2 | 1.3 - 12.2 |
| SK-Mel-28 (Melanoma) | <100 | A549 (Lung) | >20 | ||
| SK-Mel-103 (Melanoma) | <100 | MCF-7 (Breast) | 0.01 - 2.5 |
Note: Specific IC50/CC50 data for N-(3-chlorophenyl)maleimide was not found. The data presented is for a different N-aryl maleimide derivative (compound 4l from a specific study) to provide a general idea of the cytotoxic potential of this class of compounds.[4]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the test compound (e.g., N-(3-chlorophenyl)maleimide) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.
3. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
5. MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
3. MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. IC50 Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the anti-inflammatory effects of pyrrole derivatives
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Pyrrole and its derivatives have emerged as a promising class of compounds, with several demonstrating significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of various pyrrole derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and development.
The anti-inflammatory potential of pyrrole derivatives is primarily attributed to their ability to modulate key inflammatory pathways. Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][2][3] Some derivatives also exhibit inhibitory effects on other inflammatory mediators, such as lipoxygenase (LOX) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5] This multi-pronged approach to targeting inflammation makes pyrrole derivatives a versatile scaffold for the design of new anti-inflammatory drugs.
Comparative In Vitro Efficacy: COX Inhibition
A primary mechanism by which many pyrrole derivatives exert their anti-inflammatory effects is through the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrrole derivatives against these enzymes, providing a basis for comparing their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-1 IC50 (µM) | Reference COX-2 IC50 (µM) |
| N-Pyrrole Carboxylic Acids | Compound 4h | - | 7.11 (pIC50) | - | Ibuprofen | - | 6.44 (pIC50) |
| Compound 4k | - | - | - | Celecoxib | - | - | |
| Compound 4g | - | - | - | Ibuprofen | - | - | |
| Compound 5b | - | - | - | - | - | - | |
| Compound 5e | - | - | - | - | - | - | |
| Pyrrolopyridines | Compound 3i | - | - | - | Diclofenac | - | - |
| Compound 3l | - | - | - | Diclofenac | - | - | |
| 3,4-Disubstituted Pyrroles | Compound 2 | - | 17% inhibition at 100 µM | - | Indomethacin | - | - |
| Compound 4 | - | 0.65 | - | Indomethacin | - | - | |
| Pyrrole-Cinnamate Hybrids | Compound 5 | - | 0.55 | - | Indomethacin | - | - |
| Compound 6 | - | 7.0 | - | Indomethacin | - | - | |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound A | - | - | - | Meloxicam | - | - |
| Compound E | - | - | - | Meloxicam | - | - | |
| Pyrrolo[3,4-c]pyrrole Mannich bases | 7a-n | Similar to Meloxicam | Better than Meloxicam | Preferential COX-2 | Meloxicam | - | - |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Direct comparison of absolute IC50 values between studies should be done with caution due to variations in experimental conditions.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by various pyrrole derivatives in this model, demonstrating their efficacy in a living system.
| Compound Class | Specific Derivative | Dose | Time Point (hours) | % Inhibition of Edema | Reference Compound | Reference % Inhibition |
| Pyrrolopyridines | Compound 3l | - | 1 | ~19.97 | Diclofenac | - |
| 2 | ~30.05 | |||||
| 3 | ~36.33 | |||||
| 4 | ~36.61 | |||||
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Compound 10b | 10 mg/kg, 20 mg/kg | - | Reduced paw edema | Indomethacin | - |
| Compound 13b | 5, 10, 20 mg/kg | - | Reduced paw edema | Indomethacin | - | |
| Pyrrolizine Derivatives | Compound 13 | - | 3 | 62.00 | Indomethacin | 67.00 |
| 5 | 52.00 | 62.00 | ||||
| Benzoxazolinone-based 1,3,4-thiadiazoles | Compound 1f | - | 3 | 65.83 | - | - |
| 5 | 32.50 |
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[6][7]
-
Reagent Preparation : Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Assay Genie).[6][7]
-
Compound Preparation : Dissolve test pyrrole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to the desired concentrations with the assay buffer.
-
Assay Procedure :
-
Add the diluted test compounds or reference inhibitor to the wells of a 96-well opaque plate.
-
Add the human recombinant COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at the recommended temperature and time.
-
-
Detection : Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.
-
Data Analysis : Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, using a suitable software.
In Vivo Carrageenan-Induced Paw Edema Assay
This model is used to assess the acute anti-inflammatory activity of compounds.[8][9][10][11]
-
Animals : Use healthy rodents (rats or mice) of a specific strain and weight range. Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration : Administer the test pyrrole derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Inflammation : After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema : Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis : Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Traditional versus Novel Microwave-Assisted Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional two-step synthesis route and a novel microwave-assisted approach for the production of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione. This compound belongs to the N-aryl maleimide class, a scaffold of significant interest in medicinal chemistry and drug development due to its versatile reactivity, particularly in bioconjugation applications. The following sections present a detailed analysis of both synthetic methodologies, supported by experimental data for closely related analogues, to inform the selection of the most efficient and effective route for laboratory and potential scale-up applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the traditional and a proposed novel microwave-assisted synthesis of N-chlorophenylmaleimides. Data for the closely related N-(4-chlorophenyl)maleimide is used to provide a benchmark for comparison.
Table 1: Synthesis of N-(chlorophenyl)maleamic acid (Intermediate)
| Parameter | Traditional Method (N-(4-chloro)maleanilic acid) |
| Starting Materials | 4-chloroaniline, Maleic anhydride |
| Solvent | Diethyl ether |
| Temperature | Room Temperature |
| Reaction Time | 10 minutes (grinding) |
| Yield | High (not explicitly quantified in the provided search result) |
Table 2: Cyclodehydration to N-(chlorophenyl)maleimide
| Parameter | Traditional Thermal Heating (N-(4-chlorophenyl)maleimide) | Novel Microwave-Assisted (N-(4-chlorophenyl)maleimide) |
| Starting Material | N-(4-chloro)maleanilic acid | N-(4-chloro)maleanilic acid |
| Reagents | Acetic anhydride, Sodium acetate | Acetic anhydride, Sodium acetate |
| Temperature | 60-70°C | 90°C |
| Reaction Time | 60 minutes | 30 seconds |
| Yield | ~70% | ~73% |
Experimental Protocols
Traditional Two-Step Synthesis of this compound (Adapted from a protocol for the 4-chloro analogue)[1]
Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid
-
To a suitable reaction vessel, add maleic anhydride (1.0 equivalent).
-
Dissolve the maleic anhydride in a minimal amount of a suitable solvent such as diethyl ether or perform the reaction solvent-free by gently melting the maleic anhydride.
-
Slowly add 3-chloroaniline (1.0 equivalent) to the maleic anhydride.
-
If solvent-free, grind the mixture using a mortar and pestle for approximately 10 minutes at room temperature. If in a solvent, stir the mixture at room temperature.
-
The formation of the N-(3-chlorophenyl)maleanilic acid precipitate will be observed.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask, prepare a slurry of N-(3-chlorophenyl)maleanilic acid (1.0 equivalent), anhydrous sodium acetate (catalytic amount, e.g., 0.3 equivalents), and acetic anhydride (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to 60-70°C with constant stirring for 60 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with cold water to remove any remaining acetic anhydride and sodium acetate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Novel Microwave-Assisted Synthesis of this compound (Proposed Protocol)
Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid
The procedure is identical to Step 1 of the traditional synthesis.
Step 2: Microwave-Assisted Cyclodehydration
-
In a microwave-safe reaction vial, combine N-(3-chlorophenyl)maleanilic acid (1.0 equivalent), anhydrous sodium acetate (catalytic amount), and acetic anhydride (excess).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 30 seconds with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Mandatory Visualizations
Workflow of the Synthesis Routes
Caption: Comparative workflow of traditional and novel synthesis routes.
Mechanism of Action: Tyrosine Kinase Inhibition
Many pyrrole-2,5-dione derivatives exhibit their biological activity by acting as kinase inhibitors. The following diagram illustrates the general mechanism of competitive inhibition at the ATP-binding site of a tyrosine kinase.
Caption: General mechanism of tyrosine kinase inhibition.
Safety Operating Guide
Safe Disposal of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, based on established safety data sheets. Adherence to these protocols is essential to mitigate risks associated with this hazardous substance.
Hazard Profile & Safety Precautions
This compound is a hazardous chemical with the following classifications:
-
Fatal if swallowed.
-
Toxic in contact with skin.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection (Gloves/Protective Clothing) |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The disposal of this compound, including any contaminated materials, must be managed as hazardous waste.
-
Container Management :
-
Waste Collection :
-
Collect waste material in a suitable, labeled container designated for hazardous chemical waste.
-
For spills, carefully take up the material to avoid dust generation.[1]
-
-
Storage Pending Disposal :
-
Store the waste container in a designated, locked-up area accessible only to authorized personnel.[2]
-
-
Final Disposal :
Accidental Release Measures
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid breathing dust.
-
Cover drains to prevent the product from entering them.[1]
-
Collect the spilled material carefully, bind it, and pump it off if necessary.[1]
-
Clean the affected area thoroughly.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of this hazardous chemical. The following table summarizes the required PPE for handling 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione.
| Protection Type | PPE Component | Standard/Specification |
| Eye and Face Protection | Safety goggles or a face shield | Must meet ANSI Z87.1 standards to protect against chemical splashes. |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free nitrile gloves. Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Body Protection | Protective clothing | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Respiratory Protection | Air-purifying respirator | A NIOSH-approved respirator with an appropriate cartridge should be used, especially when handling the powder form or when adequate ventilation is not guaranteed. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Wear appropriate PPE, including chemical-resistant gloves, during unpacking.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear the full complement of PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
After handling, wash hands and any exposed skin thoroughly.
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Wear appropriate respiratory protection and chemical-resistant clothing before attempting to clean up.
-
Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Dispose of the chemical and any contaminated materials (e.g., gloves, gowns, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
2. Disposal of Contaminated PPE:
-
Contaminated gloves should be removed carefully to avoid skin contact with the outer surface and disposed of in the hazardous waste container.
-
Contaminated gowns and other disposable PPE should also be placed in the designated hazardous waste container.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental services company.
-
The recommended method of disposal for similar chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
